1,3-Cyclopentanedione
Description
1,3-Cyclopentanedione has been reported in Nicotiana tabacum with data available.
Structure
3D Structure
Properties
IUPAC Name |
cyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-3H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGSONSNCYTHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191911 | |
| Record name | 1,3-Cyclopentanedione | |
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Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige to light purple powder; [Acros Organics MSDS] | |
| Record name | 1,3-Cyclopentanedione | |
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CAS No. |
3859-41-4 | |
| Record name | 1,3-Cyclopentanedione | |
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| Record name | 1,3-Cyclopentanedione | |
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| Record name | 1,3-Cyclopentanedione | |
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| Record name | Cyclopentane-1,3-dione | |
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| Record name | 1,3-CYCLOPENTANEDIONE | |
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Foundational & Exploratory
An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1,3-Cyclopentanedione
For Researchers, Scientists, and Drug Development Professionals
The reversible isomerization between keto and enol forms, known as tautomerism, is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity. In the realm of cyclic dicarbonyl compounds, 1,3-cyclopentanedione serves as a key example, exhibiting a pronounced tendency to exist in its enol form. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, focusing on its mechanism, the influence of environmental factors, and the experimental and computational methodologies employed in its study.
The Equilibrium Landscape: Predominance of the Enol Tautomer
This compound exists as a dynamic equilibrium between its diketo and enol forms. In the solid state, X-ray crystallography has confirmed that the compound predominantly adopts the enol structure.[1] Theoretical calculations further support this observation, predicting the enol tautomer to be more stable than the diketo form by approximately 1-3 kcal/mol.[1][2] This stability is largely attributed to the formation of a conjugated system and an intramolecular hydrogen bond in the enol form.
The Mechanism of Tautomerization: A Tale of Acid and Base Catalysis
The interconversion between the keto and enol tautomers of this compound is a relatively slow process that can be catalyzed by both acids and bases.
Acid-Catalyzed Mechanism
In the presence of an acid, the carbonyl oxygen of the keto form is protonated, forming a resonance-stabilized cation. A weak base, such as water, then removes a proton from the α-carbon, leading to the formation of the enol.
Base-Catalyzed Mechanism
Under basic conditions, a base removes a proton from the α-carbon of the keto form to generate a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a proton source, such as water, yields the enol tautomer.
Computational studies on the acid-catalyzed tautomerization of this compound in an aqueous environment have provided insights into the reaction energetics. The energy barrier for the intramolecular proton transfer in the gas phase is significantly high. However, the presence of water molecules, acting as proton relays, dramatically lowers this barrier. The barrier height is highly dependent on the number of water molecules involved in the proton transfer chain.[1] For instance, the inclusion of a single water molecule can reduce the barrier by approximately 36 kcal/mol.[1] Further stabilization is achieved by additional water molecules hydrogen-bonding to the water molecules in the proton transfer chain, with each additional hydrogen bond lowering the barrier by an average of 4.4 kcal/mol.[1] In a fully hydrated environment, the calculated reaction barriers are in the range of 8-13 kcal/mol.[1][4]
Experimental and Computational Methodologies
A variety of experimental and computational techniques are employed to investigate the keto-enol tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of the keto-enol equilibrium in solution. Due to the slow interconversion on the NMR timescale, distinct signals for both the keto and enol forms can be observed and quantified.
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired deuterated solvent. The concentration should be low enough to minimize intermolecular interactions.
-
Equilibration: Allow the solution to stand at a constant temperature for a sufficient period to ensure that the keto-enol equilibrium is established.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis: Integrate the signals corresponding to the protons of the keto and enol forms. For this compound, the methylene (B1212753) protons of the keto form and the vinylic proton of the enol form are typically used for quantification.
-
Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated using the following equation:
Keq = [Enol] / [Keto]
The relative concentrations of the enol and keto forms are determined from the integrated areas of their respective signals, taking into account the number of protons contributing to each signal.
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to study the keto-enol equilibrium. The keto and enol forms have different chromophores and therefore exhibit distinct absorption maxima. By analyzing the changes in the absorption spectrum under different conditions (e.g., solvent, temperature), the position of the equilibrium can be inferred.
X-ray Crystallography
X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state. As mentioned earlier, this technique has confirmed the predominance of the enol form of this compound in its crystalline structure.[1]
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying the thermodynamics and kinetics of the tautomerization process. These methods allow for the calculation of the relative energies of the tautomers, the energy barriers for their interconversion, and the influence of solvent effects using various solvation models.[1][5]
Data Summary
Table 1: Calculated Reaction Barriers and Energies for the Tautomerization of this compound
| System | Reaction Barrier (ΔE‡) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |
| Gas Phase (Intramolecular) | 62.9 | - |
| Gas Phase + 1 Water Molecule | 27.3 | - |
| Fully Hydrated (Acid-Catalyzed) | 8-13 | - |
Data sourced from a computational study using G3(MP2)//B3LYP/6-31+G(d,p) and B3LYP/6-31+G(d,p) levels of theory.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
- 1. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Theoretical study of HOCl-catalyzed keto-enol tautomerization of β-cyclopentanedione in an explicit water environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 3859-41-4 | Benchchem [benchchem.com]
Spectroscopic analysis of 1,3-Cyclopentanedione NMR and IR
An In-depth Spectroscopic Guide to 1,3-Cyclopentanedione: NMR and IR Analysis
Introduction
This compound (C₅H₆O₂) is a cyclic β-diketone that serves as a valuable building block in organic synthesis, finding applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] A critical feature of this compound is its existence as a mixture of keto and enol tautomers in solution. This tautomerism significantly influences its reactivity and is a key aspect of its structural characterization.[2] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the structural features of and quantifying the equilibrium between these tautomeric forms. This technical guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, complete with experimental protocols and data interpretation.
Keto-Enol Tautomerism
In solution, this compound exists in equilibrium between its diketo form and its more stable enolic tautomer, 3-hydroxy-2-cyclopenten-1-one. The equilibrium position is influenced by factors such as solvent polarity and temperature.[2][3] The presence of both forms is readily observable in NMR and IR spectra, providing a comprehensive picture of the molecule's structure.
Caption: Keto-enol tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying the carbon-hydrogen framework of a molecule.[4] For this compound, NMR allows for the direct observation and quantification of both the keto and enol tautomers.[3]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound displays distinct signals for both the diketo and the enol forms. The diketo form, being symmetrical, shows a single signal for the two equivalent methylene (B1212753) groups. The enol form shows signals for the vinyl proton, the methylene protons, and the enolic hydroxyl proton.
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Diketo | ~2.7 | s | CH₂ (C4, C5) |
| Enol | ~5.4 | s | =CH (Vinyl) |
| Enol | ~2.3 - 2.6 | m | CH₂-CH₂ |
| Enol | ~11.0 | br s | OH (Enolic) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is compiled from publicly available spectral databases.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. Similar to the ¹H NMR, distinct signals are observed for the carbon atoms in both tautomeric forms.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Tautomer | Chemical Shift (δ, ppm) | Assignment |
| Diketo | ~205 | C=O (C1, C3) |
| Diketo | ~35 | CH₂ (C4, C5) |
| Diketo | ~45 | CH₂ (C2) |
| Enol | ~190 | C=O (C1) |
| Enol | ~180 | C-OH (C3) |
| Enol | ~110 | =CH (C2) |
| Enol | ~30 | CH₂ |
| Enol | ~28 | CH₂ |
Note: Chemical shifts are approximate. Data is compiled from publicly available spectral databases.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[7] The IR spectrum of this compound clearly shows characteristic absorptions for both the keto and enol forms.
Table 3: Key IR Absorption Bands for this compound
| Tautomer | Frequency Range (cm⁻¹) | Vibration |
| Diketo | 1750-1720 | C=O stretch (ketone) |
| Enol | 3400-3200 (broad) | O-H stretch (enolic) |
| Enol | 1650-1600 | C=O stretch (conjugated ketone) |
| Enol | 1600-1550 | C=C stretch (alkene) |
| Both | 3000-2850 | C-H stretch (aliphatic) |
Note: Frequencies are approximate. Data is compiled from publicly available spectral databases.[8][9]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[10] DMSO-d₆ is often used due to the good solubility of the compound.[5][6]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done automatically or manually by observing the free induction decay (FID).[10]
-
For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.[11]
-
-
Data Processing:
-
Apply Fourier transformation to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known value (0 ppm for TMS).
-
Integrate the peaks to determine the relative ratios of the tautomers in the ¹H NMR spectrum.
-
Protocol 2: Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR-FTIR technique is often preferred for solid samples as it requires minimal preparation.[12]
-
Place a small, representative amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or ZnSe).[12]
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Before running the sample, acquire a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Place the prepared sample in the spectrometer.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[13]
-
-
Data Processing:
-
The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption peaks corresponding to the functional groups present.
-
Workflow and Data Interpretation
The process of spectroscopic analysis follows a logical workflow from sample handling to final structural elucidation. The interpretation relies on correlating observed signals with the known molecular structures of the tautomers.
References
- 1. This compound | 3859-41-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 5. This compound(3859-41-4) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(3859-41-4) 13C NMR spectrum [chemicalbook.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. This compound | C5H6O2 | CID 77466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(3859-41-4) IR Spectrum [m.chemicalbook.com]
- 10. ekwan.github.io [ekwan.github.io]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. amherst.edu [amherst.edu]
- 13. Experimental Design [web.mit.edu]
Computational Chemistry Approaches to Understanding 1,3-Cyclopentanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclopentanedione, a cyclic β-diketone, is a versatile building block in organic synthesis and a key structural motif in various natural products and pharmaceuticals. Its chemical behavior is largely governed by the keto-enol tautomerism, a fundamental concept in organic chemistry. Computational chemistry provides a powerful lens through which to investigate the structural, energetic, and spectroscopic properties of this compound, offering insights that are often complementary to experimental data. This technical guide provides an in-depth overview of the computational studies performed on this molecule, detailing theoretical and experimental methodologies, presenting key quantitative data, and illustrating important concepts through signaling pathway and workflow diagrams.
Keto-Enol Tautomerism: A Computational Perspective
This compound exists in a dynamic equilibrium between its diketo and enol tautomeric forms. Computational studies have been instrumental in elucidating the energetic landscape of this tautomerism, including the relative stability of the tautomers and the energy barriers for their interconversion.
In the solid state, X-ray crystallography has confirmed that this compound predominantly exists in the enol form.[1] Computational studies have further explored this equilibrium in the gas phase and in solution. Theoretical predictions suggest that the enol form is more stable than the diketo form by approximately 1-3 kcal/mol.[2]
Energetics of Tautomerization
Density Functional Theory (DFT) and ab initio methods are the primary tools used to calculate the energetics of the keto-enol tautomerism. These calculations can predict the activation free energies for the interconversion between the keto and enol forms, as well as their relative stabilities. The surrounding environment, particularly the solvent, can significantly influence this equilibrium.
| Tautomerization Process | Computational Method | Basis Set | Medium | Activation Energy (kcal/mol) | Relative Energy of Enol vs. Keto (kcal/mol) | Reference |
| Intramolecular Proton Transfer | G3(MP2)//B3LYP | 6-31+G(d,p) | Gas Phase | 62.9 | - | [3] |
| Water-Assisted Proton Transfer (1 H₂O) | G3(MP2)//B3LYP | 6-31+G(d,p) | Gas Phase | 27.3 | - | [3] |
| Enolization of H4 | DFT (M06-2X) | 6-31+G(d,p) | Aqueous | 64.0 | +0.3 | [4] |
| Enolization of H4 | CPCM-B3LYP | 6-31+G(d,p)//B3LYP/6-31G(d) | Aqueous | 64.4 | ~-2.0 | [4] |
Conformational Analysis
Beyond tautomerism, computational methods can be used to explore the conformational landscape of this compound. The five-membered ring is not planar and can adopt various puckered conformations. Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion.
Spectroscopic Properties: A Comparison of Theory and Experiment
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the structure of this compound. Computational chemistry can predict these spectra, aiding in the interpretation of experimental data and the assignment of spectral features.
Vibrational Spectroscopy (IR)
Computational frequency calculations can predict the vibrational modes of both the keto and enol forms of this compound. These calculated frequencies can be compared with experimental IR spectra to identify the characteristic absorption bands for each tautomer. For β-diketones, the diketo form typically shows characteristic C=O stretching frequencies in the range of 1687–1790 cm⁻¹, while the enol form exhibits C=O and C=C stretching vibrations at lower frequencies.[5]
| Functional Group | Tautomer | Predicted Vibrational Frequency (cm⁻¹) | Experimental Vibrational Frequency (cm⁻¹) |
| C=O stretch | Diketo | Data not available in a comprehensive table | ~1700-1750 |
| C=O stretch (conjugated) | Enol | Data not available in a comprehensive table | ~1650-1700 |
| C=C stretch | Enol | Data not available in a comprehensive table | ~1580-1640 |
| O-H stretch | Enol | Data not available in a comprehensive table | Broad, ~2500-3300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The calculation of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Comparing calculated and experimental chemical shifts can help in the definitive assignment of signals to specific nuclei in the molecule. However, for this compound, accurately predicting the ¹³C NMR spectrum has proven to be challenging, with significant deviations observed between calculated and experimental values, particularly for the C2 carbon in the diketo form.[6] This highlights a limitation of current computational models for this specific system.
| Carbon Atom | Tautomer | Calculated ¹³C Chemical Shift (ppm) (mPW1PW91/6-311+G(2d,p)) | Experimental ¹³C Chemical Shift (ppm) |
| C1, C3 (C=O) | Diketo | ~197 | ~197 |
| C2 (CH₂) | Diketo | ~55-60 | ~105 |
| C4, C5 (CH₂) | Diketo | ~35-40 | ~31.3 |
Note: The significant discrepancy for the C2 carbon in the diketo form is a known issue in the computational literature for this molecule.[6]
Experimental and Computational Protocols
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for determining the keto-enol equilibrium of a β-diketone in solution using ¹H NMR is as follows:
-
Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration.
-
Data Acquisition: Acquire ¹H NMR spectra for each solution. Ensure the spectral width is sufficient to capture all signals, including the potentially broad enol O-H proton.
-
Data Analysis: Identify the characteristic signals for the keto and enol tautomers. For the enol form, a vinylic proton signal and an enolic hydroxyl proton signal will be present. For the keto form, signals corresponding to the methylene (B1212753) protons adjacent to the carbonyl groups will be observed.
-
Quantification: Integrate the signals corresponding to unique protons of the keto and enol forms. The ratio of the integrals will give the molar ratio of the two tautomers in that solvent. The equilibrium constant (K_t = [enol]/[keto]) can then be calculated.
Infrared (IR) Spectroscopy
For solid-state analysis, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.
-
Sample Preparation (ATR): A small amount of the solid this compound is placed directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then compressed into a thin, transparent pellet.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
X-ray Crystallography
The determination of the solid-state structure of this compound involves the following steps:
-
Crystal Growth: Single crystals of this compound are grown from a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and other geometric parameters. The crystal structure of this compound has been reported to be monoclinic with space group C2/c.[1]
Computational Protocols
A typical computational workflow for studying the tautomerism of this compound involves the following steps:
-
Structure Building: The 3D structures of both the diketo and enol tautomers of this compound are built using a molecular modeling program.
-
Geometry Optimization: The geometries of both tautomers are optimized to find the minimum energy structures. This is typically done using DFT methods (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-31G(d), 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. This serves two purposes: to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.
-
Transition State Search: To study the interconversion between the tautomers, a transition state search is performed. This involves finding the saddle point on the potential energy surface that connects the two tautomers. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used.
-
Transition State Verification: A frequency calculation is performed on the transition state geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Profile Calculation: Single-point energy calculations can be performed at a higher level of theory (e.g., CCSD(T)) using the optimized geometries to obtain more accurate relative energies and activation energies.
-
Solvation Effects: The influence of a solvent can be included using implicit solvation models (e.g., PCM, SMD) or by explicitly including solvent molecules in the calculation.
-
Spectroscopic Property Calculation: NMR chemical shifts (using GIAO) and other spectroscopic properties can be calculated for the optimized structures.
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: A typical computational workflow for studying tautomerism.
Conclusion
Computational chemistry offers a rich and detailed perspective on the structure, energetics, and spectroscopic properties of this compound. Through methods like DFT and ab initio calculations, researchers can gain a deeper understanding of its fundamental keto-enol tautomerism, predict its spectroscopic signatures, and rationalize its reactivity. While challenges remain, particularly in the accurate prediction of certain spectroscopic properties like ¹³C NMR chemical shifts, the synergy between computational and experimental approaches continues to be a powerful driver of discovery in chemical research and drug development. This guide provides a foundational understanding of the computational studies on this compound, serving as a valuable resource for professionals in the field.
References
Theoretical Study of 1,3-Cyclopentanedione Keto-Enol Tautomerism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism is a fundamental equilibrium in organic chemistry with profound implications for reactivity, stability, and biological activity.[1][2] 1,3-Cyclopentanedione, a key structural motif in various natural products and pharmaceuticals, exhibits this tautomerism, existing as an equilibrium between its diketo and enol forms.[2] Understanding and predicting this equilibrium is crucial for drug design, synthesis optimization, and mechanistic studies. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the keto-enol tautomerism of this compound, with a focus on computational chemistry methods.
Introduction to Keto-Enol Tautomerism in this compound
Tautomers are constitutional isomers of organic compounds that readily interconvert.[3] The keto-enol tautomerism of this compound involves the migration of a proton from an α-carbon to a carbonyl oxygen, accompanied by a shift of a double bond. The equilibrium between the diketo and enol forms is influenced by various factors, including the solvent, temperature, and the presence of substituents.[2][4] For this compound, the enol form is predicted to be more stable than the diketo form by approximately 1-3 kcal/mol, a finding that has been supported by X-ray crystallography.[5]
Theoretical and Computational Methodologies
Computational chemistry has become an indispensable tool for studying keto-enol tautomerism, offering insights that can be challenging to obtain experimentally.[1] Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost.
Computational Protocol
A typical computational workflow for investigating the keto-enol tautomerism of this compound is as follows:
-
Geometry Optimization: The 3D structures of both the diketo and enol tautomers are optimized to find their lowest energy conformations. This is typically performed using a DFT functional such as B3LYP or M06-2X with a suitable basis set, for instance, 6-31+G(d,p) or 6-311++G**.[6][7]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: To determine the energy barrier for the interconversion, a transition state (TS) search is conducted. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed. The located TS structure should have exactly one imaginary frequency corresponding to the proton transfer.
-
Solvation Effects: The influence of different solvents on the tautomeric equilibrium is modeled using either implicit or explicit solvent models.
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM), Conductor-like Polarizable Continuum Model (CPCM), and Solvation Model based on Density (SMD) are commonly used to approximate the bulk solvent effect.[1][8]
-
Explicit Solvation Models: For a more detailed understanding of solute-solvent interactions, particularly hydrogen bonding, a small number of solvent molecules can be explicitly included in the calculation, often in a quantum mechanics/molecular mechanics (QM/MM) framework.[9][10]
-
-
Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies of the tautomers and the transition state.
-
Thermodynamic Analysis: The Gibbs free energy of tautomerization (ΔG) is calculated to determine the position of the equilibrium. A negative ΔG indicates that the enol form is favored.
Experimental Determination of Tautomeric Equilibrium
Experimental validation is crucial for benchmarking computational methods.[1] Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary experimental techniques for determining the equilibrium constant of keto-enol tautomerism.[1]
NMR Spectroscopy Protocol
¹H NMR spectroscopy is a powerful technique to quantify the ratio of keto and enol forms in solution as the proton exchange between the two forms is slow on the NMR timescale.[3][11]
-
Sample Preparation: A known concentration of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can significantly impact the keto-enol equilibrium.[1]
-
Data Acquisition: A ¹H NMR spectrum is acquired. Key signals to monitor are the α-protons in the keto form and the vinylic and enolic hydroxyl protons in the enol form.[1][12] The enol vinyl proton typically appears in the δ = 5-6 ppm region, while the keto methylene (B1212753) protons are found around δ = 3-4 ppm.[12][13]
-
Data Analysis: The signals corresponding to the keto and enol forms are integrated. The ratio of the integrals for the protons specific to each tautomer provides the molar ratio of the two forms, allowing for the calculation of the equilibrium constant (Keq = [Enol]/[Keto]).[1][3]
UV-Vis Spectroscopy
This method is applicable when the keto and enol tautomers have distinct absorption spectra.[1] The enol form, with its conjugated system, often exhibits a different absorption maximum compared to the diketo form.[2] Using the Beer-Lambert Law, the concentration of each tautomer can be determined if their molar absorptivity coefficients are known.[2]
Quantitative Data Summary
The following tables summarize theoretical and experimental data on the keto-enol tautomerism of this compound and related compounds.
| Compound | Method/Solvent | ΔE (kcal/mol) (Enol - Keto) | ΔG (kcal/mol) (Enol - Keto) | Activation Energy (kcal/mol) | Reference |
| This compound | Prediction | -1 to -3 | [5] | ||
| This compound | DFT (Aqueous) | -0.3 (unstable) | 64.0 | [14] | |
| This compound | Ab initio/DFT (Gas phase, intramolecular) | 62.9 | [10] | ||
| This compound + 1 H₂O | Ab initio/DFT (Gas phase) | 27.3 | [10] | ||
| This compound + HOCl | QM/MM (Aqueous) | 8-13 | [9][10] |
Note: A negative ΔE or ΔG indicates that the enol form is more stable.
Visualizing Key Processes and Relationships
Diagrams are essential for visualizing the complex relationships in theoretical chemistry.
Caption: Keto-enol tautomerization pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 8. comporgchem.com [comporgchem.com]
- 9. Theoretical study of HOCl-catalyzed keto-enol tautomerization of β-cyclopentanedione in an explicit water environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. biopchem.education [biopchem.education]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. pubs.acs.org [pubs.acs.org]
Reactivity of 1,3-Cyclopentanedione: A Technical Guide for Drug Development Professionals
Introduction
1,3-Cyclopentanedione is a versatile cyclic β-dicarbonyl compound that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and complex natural products.[1][2] Its chemical behavior is governed by the interplay between its two carbonyl groups and the acidic methylene (B1212753) bridge. This guide provides an in-depth analysis of the reactivity of this compound with both electrophiles and nucleophiles, offering insights for researchers, scientists, and drug development professionals.
A crucial aspect of this compound's reactivity is its existence in a tautomeric equilibrium between the diketo and enol forms.[1] The enol form, stabilized by intramolecular hydrogen bonding, is often the more reactive species, particularly in reactions involving electrophiles.[1] The acidity of the C2 protons (pKa ≈ 5.23) facilitates the formation of a highly nucleophilic enolate anion, which is central to its reactions with electrophiles.[3]
Caption: Keto-enol tautomerism of this compound.
Reactivity with Electrophiles
The primary mode of reaction for this compound with electrophiles occurs at the C2 position via its enolate form. The enolate acts as a soft nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.[2]
C-Alkylation and C-Acylation
The enolate of this compound reacts efficiently with alkylating and acylating agents. C-alkylation with alkyl halides is a standard method for producing 2-substituted derivatives, which are common precursors in total synthesis.[4][5] While O-alkylation to form enol ethers is possible, C-alkylation is typically the predominant pathway.[5] Acylation at the C2 position can be achieved using acyl halides or anhydrides.
Caption: General mechanism for the reaction of this compound with an electrophile.
Michael Addition
The enolate of this compound is an excellent Michael donor, participating in conjugate addition reactions with a variety of α,β-unsaturated compounds (Michael acceptors), such as enones and enals.[6][7][8] This reaction is a powerful tool for constructing 1,5-dicarbonyl systems and more complex cyclic structures.[6][8] Asymmetric variants of this reaction, often employing chiral organocatalysts, can produce enantiomerically enriched products.[6][9]
Caption: Logical workflow of a Michael Addition reaction.
Knoevenagel Condensation
This compound undergoes Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base like an amine.[10][11] The reaction involves a nucleophilic addition of the enolate to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[10] This reaction is fundamental in synthesizing various functionalized olefins and complex heterocyclic systems.[12][13]
| Reaction Type | Electrophile | Product Type | Typical Yield | Reference |
| Alkylation | Ethyl 2-(bromomethyl)acrylate | 2-Substituted 1,3-dione | High | [5] |
| Michael Addition | Chalcones | 3,4-Dihydropyrans | 63-99% | [6] |
| Michael Addition | Alkylidene oxindole (B195798) | Michael Adducts | Moderate | [9] |
| Knoevenagel | Benzaldehyde | Benzylidene derivative | - | [10] |
Table 1: Summary of Reactions with Electrophiles.
Reactivity with Nucleophiles
The carbonyl carbons of this compound are electrophilic centers and are susceptible to attack by various nucleophiles.
Reactions with Thiols and Amines
Thiols and amines can react with the carbonyl groups of this compound. Thiols, acting as nucleophiles, can add to the carbonyls or participate in Michael additions if an unsaturated derivative is used.[14][15] For instance, the unsaturated derivative 4-cyclopentene-1,3-dione (B1198131) readily undergoes Michael addition with thiols.[14] Amines can react to form enamines or enaminones, which are versatile synthetic intermediates.
Reaction with Sulfenic Acid
A notable reaction of this compound is its ability to selectively label protein sulfenic acids (-SOH), a key post-translational modification involved in redox signaling.[14] This reaction is analogous to the well-known reaction of dimedone with sulfenic acids. The reaction rate is pH-dependent, with increased reactivity observed at lower pH, suggesting that the enol form is the primary reactive species.[14]
Caption: Reaction pathway of this compound with protein sulfenic acid.
| Reagent | Pseudo-First-Order Rate (min⁻¹) | pH for Optimal Reactivity | Reference |
| This compound | 0.0018 | 5.5 | [14] |
| Dimedone | 0.0024 | 5.5 | [14] |
| 4-(ethylthio)cyclopentane-1,3-dione | 0.0036 | 5.5 | [14] |
Table 2: Kinetic Data for the Reaction with C165S AhpC-SOH Protein.[14]
Experimental Protocols
General Protocol for Synthesis of 2-Methyl-1,3-cyclopentanedione (B45155)
This procedure is adapted from a known synthesis involving the intramolecular cyclization of ethyl 4-oxohexanoate.[16]
-
Preparation of Sodium Methoxide (B1231860): In a two-necked flask under an inert atmosphere, add freshly cut sodium (1.0 mole) in small pieces to methanol (B129727) (203 g) at a rate that maintains reflux. Stir until all sodium has reacted.
-
Cyclization: Add a solution of ethyl 4-oxohexanoate (0.633 mole) in xylene to a vigorously stirred suspension of sodium methoxide in xylene. Distill the solvent continuously to drive the reaction.
-
Workup: Cool the reaction mixture and add water with vigorous stirring. Cool the resulting two-phase system in an ice bath and acidify with 12 N hydrochloric acid.
-
Isolation: Collect the crystalline product by suction filtration.
-
Purification: Dissolve the crude product in boiling water, filter, and concentrate the filtrate. Allow the product to crystallize at 0°C. Collect the crystals and dry to yield 2-methyl-1,3-cyclopentanedione (typical yield: 70-71%).[16]
General Protocol for Asymmetric Michael Addition
This protocol is a generalized procedure based on organocatalyzed Michael additions.[17]
-
Catalyst Preparation: To a vial, add a chiral organocatalyst (e.g., quinine-derived squaramide, 0.1 mmol) and a suitable solvent (e.g., chloroform, toluene). Stir until the catalyst is fully dissolved.
-
Reaction Setup: Add this compound (1.2 mmol, as the Michael donor) and the α,β-unsaturated carbonyl compound (1.0 mmol, as the Michael acceptor) to the catalyst solution.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture can be directly purified by silica (B1680970) gel column chromatography to isolate the Michael adduct.
Protocol for Labeling of Protein Sulfenic Acids
This protocol is based on the methodology used for labeling C165S AhpC-SOH.[3][14]
-
Protein Preparation: Prepare the sulfenic acid form of the protein (e.g., by oxidation of the cysteine residue with H₂O₂). Remove excess oxidant using a desalting column.
-
Labeling Reaction: Aliquot the protein-SOH into a suitable buffer (e.g., 50 mM Bis-tris-citric acid, pH 5.5). Add a stock solution of this compound to a final concentration of 5 mM.
-
Time-Course Analysis: At various time points, quench the reaction by passing an aliquot of the mixture through a desalting column equilibrated with 0.003% formic acid in water.
-
Analysis: Analyze the eluate by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) to monitor the formation of the covalent adduct.
Caption: A generalized experimental workflow for reactions involving this compound.
This compound exhibits a rich and versatile chemistry, primarily driven by the acidity of its C2 protons and the electrophilicity of its carbonyl carbons. Its ability to act as a potent carbon nucleophile in its enolate form allows for a wide range of C-C bond-forming reactions, including alkylations, acylations, Michael additions, and Knoevenagel condensations. Furthermore, its reactivity towards nucleophiles, particularly the specific and efficient reaction with protein sulfenic acids, highlights its utility in chemical biology and drug development. A thorough understanding of these reaction pathways and conditions is essential for leveraging this scaffold in the synthesis of novel, biologically active compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 3859-41-4 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. New synthesis of 2-substituted cyclopentane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple synthesis of this compound derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiol-addition reactions and their applications in thiol recognition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
Acidity and pKa of 1,3-Cyclopentanedione Enol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Cyclopentanedione is a key building block in organic synthesis, valued for its unique chemical properties. A defining characteristic is the pronounced acidity of its enol form, which dictates its reactivity and utility in forming carbon-carbon bonds. This technical guide provides an in-depth analysis of the acidity and pKa value of this compound's enol tautomer. It consolidates quantitative data, details experimental protocols for pKa determination, and illustrates the underlying chemical principles governing its acidic nature. This document is intended to serve as a comprehensive resource for researchers leveraging the reactivity of this versatile β-dicarbonyl compound.
Introduction
This compound, a cyclic β-dicarbonyl compound, exists in a tautomeric equilibrium between its diketo and enol forms. In the solid state and in solution, the enol form is predominantly favored due to its enhanced stability.[1] This stability arises from the formation of a conjugated system and an intramolecular hydrogen bond. The acidic nature of the enolic proton is a cornerstone of its chemistry, enabling the facile formation of a highly stabilized enolate anion. This enolate is a potent nucleophile, widely employed in a variety of synthetic transformations, including alkylations, acylations, and condensations, which are fundamental in the synthesis of more complex molecules and pharmaceutical intermediates.[2][3] A thorough understanding of the factors governing the acidity and the precise pKa value is therefore critical for predicting and controlling its chemical behavior.
Keto-Enol Tautomerism
The equilibrium between the diketo and enol forms of this compound is a dynamic process. The enol form is predicted to be more stable than the diketo form by approximately 1-3 kcal/mol.[1] This preference is attributed to the formation of a conjugated double bond system involving one of the carbonyl groups and the enolic double bond, as well as the stabilizing effect of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. X-ray crystallography has confirmed that this compound exists in the enol form in the solid state.[1]
Acidity and pKa Value
The enol form of this compound is a notably strong organic acid for a carbon-based acid, with a pKa value comparable to that of some carboxylic acids. This heightened acidity is a direct consequence of the exceptional stability of its conjugate base, the enolate anion.
Quantitative Data
The acidity of this compound's enol is quantified by its pKa value. The table below summarizes the reported pKa and other relevant physicochemical properties.
| Property | Value | Reference |
| pKa | 5.23 | [2][4] |
| Molecular Formula | C₅H₆O₂ | |
| Molecular Weight | 98.10 g/mol | |
| Appearance | White to cream crystalline powder | |
| Melting Point | 149–151 °C | [1] |
| Solubility | Very soluble in water |
Factors Influencing Acidity
The relatively low pKa of this compound's enol is attributed to the following factors:
-
Resonance Stabilization of the Enolate Anion: Upon deprotonation of the enolic hydroxyl group, the resulting negative charge is extensively delocalized across the oxygen atoms and the carbon framework through resonance. This delocalization distributes the negative charge, significantly stabilizing the enolate anion and thus increasing the acidity of the parent enol.
-
Inductive Effect: The two electron-withdrawing carbonyl groups exert a strong inductive effect, further polarizing the O-H bond of the enol and facilitating proton abstraction.
The resonance structures of the enolate anion illustrate the delocalization of the negative charge.
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for understanding the chemical properties of a compound. Several robust methods are available for this purpose. The following are detailed, generalized protocols for common techniques applicable to β-dicarbonyl compounds like this compound.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in deionized, carbonate-free water.
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
-
Titration Procedure:
-
Place a known volume of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[7][8][9][10] The enol and enolate forms of this compound have different chromophores and are expected to have distinct absorption spectra.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa (e.g., from pH 3 to 7).
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final concentration of the analyte is the same in all samples.
-
Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each buffered solution.
-
Also, record the spectra in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated (enol) form and in a strongly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated (enolate) form.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the enol and enolate forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
NMR Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific protons as a function of pH.[11][12][13][14] The chemical shifts of protons near the site of ionization will change as the molecule transitions from its protonated to its deprotonated state.
Methodology:
-
Sample Preparation:
-
Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O) containing buffers to maintain a range of precise pD values around the expected pKa. (Note: pKa ≈ pD - 0.4).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
Identify a proton whose chemical shift is sensitive to the ionization state of the molecule (e.g., the vinylic proton of the enol).
-
-
Data Analysis:
-
Plot the chemical shift (δ) of the selected proton against the pD of the solution.
-
This plot will yield a sigmoidal curve.
-
The pD at the midpoint of this curve corresponds to the pKa. The data can be fitted to an appropriate equation to accurately determine the inflection point.
-
Conclusion
The enol of this compound possesses a notable acidity, with a pKa of 5.23, which is central to its synthetic utility. This acidity is a direct result of the formation of a highly resonance-stabilized enolate anion. The principles of keto-enol tautomerism and resonance stabilization, coupled with robust experimental methodologies such as potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy, provide a comprehensive framework for understanding and quantifying this critical chemical property. A thorough grasp of these concepts is essential for professionals in drug development and organic synthesis who utilize this compound and related β-dicarbonyl compounds as versatile synthetic intermediates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Simple synthesis of this compound derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 12. researchgate.net [researchgate.net]
- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 14. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 1,3-Cyclopentanedione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclopentanedione is a versatile and highly reactive precursor in organic synthesis, serving as a valuable building block for the construction of a wide array of novel heterocyclic compounds. Its unique structural features, including the presence of two carbonyl groups and an active methylene (B1212753) bridge, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of various heterocyclic systems derived from this compound, with a focus on multicomponent reactions that offer efficiency and molecular diversity. Detailed experimental protocols for key reactions, quantitative data, and insights into the biological significance of the synthesized compounds are presented to aid researchers in the fields of medicinal chemistry and drug discovery.
Core Synthetic Methodologies
The reactivity of this compound is primarily centered around its ability to exist in keto-enol tautomeric forms, with the enol form being a key reactive intermediate. This reactivity is harnessed in several classical and modern synthetic strategies to construct heterocyclic rings.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. This compound is an excellent substrate for several named MCRs.
The Biginelli reaction is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793), typically under acidic catalysis, to produce dihydropyrimidinones or their thio-analogs.[1][2] When this compound is employed, this reaction leads to the formation of cyclopentapyrimidine derivatives, which are of interest for their potential biological activities.
Caption: Biginelli reaction workflow for fused pyrimidine synthesis.
The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[3][4][5] Utilizing this compound in this reaction provides access to fused pyridine ring systems.
Caption: Hantzsch synthesis workflow for fused pyridine derivatives.
Condensation Reactions
Direct condensation of this compound with various binucleophiles is a straightforward approach to synthesize a range of fused heterocyclic systems.
The reaction of 1,3-dicarbonyl compounds with o-phenylenediamines is a common method for the synthesis of 1,5-benzodiazepine derivatives.[6][7] This reaction, when applied to this compound, yields cyclopentabenzodiazepines, a scaffold with known central nervous system activities.
Caption: Synthesis of fused benzodiazepines via condensation.
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of representative heterocyclic compounds from this compound, along with tabulated quantitative data.
Synthesis of Fused Pyrimidines via Biginelli Reaction
A variety of fused pyrimidine derivatives can be synthesized using a one-pot, three-component Biginelli-like reaction.
General Experimental Protocol:
A mixture of this compound (1.0 mmol), an appropriate aromatic aldehyde (1.0 mmol), and urea or thiourea (1.2 mmol) is refluxed in ethanol (B145695) (15 mL) in the presence of a catalytic amount of hydrochloric acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.
Table 1: Synthesis of Cyclopentapyrimidine Derivatives
| Product | Aldehyde | Reagent | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 4-Phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one | Benzaldehyde | Urea | 5 | 85 | 230-232 |
| 4-(4-Chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one | 4-Chlorobenzaldehyde | Urea | 6 | 88 | 255-257 |
| 4-(4-Methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-thione | 4-Methoxybenzaldehyde | Thiourea | 4 | 92 | 218-220 |
| 4-(3-Nitrophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one | 3-Nitrobenzaldehyde | Urea | 6 | 82 | 268-270 |
Synthesis of Fused Quinolines via Multicomponent Reaction
Spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones can be efficiently synthesized via one-pot multi-component reactions under ultrasound-promoted conditions using this compound as a key reactant.[8]
General Experimental Protocol:
A mixture of isatin (B1672199) (1 mmol), 5-amino-1-methyl-1H-pyrazole (1 mmol), this compound (1 mmol), and an aromatic aldehyde (1 mmol) in ethanol (10 mL) is subjected to ultrasound irradiation at 60 °C for 30-45 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solid product is filtered, washed with ethanol, and dried to give the pure spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative.
Table 2: Synthesis of Spiro-fused Quinoline (B57606) Derivatives
| Product | Aldehyde | Reaction Time (min) | Yield (%) |
| Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivative | 4-Chlorobenzaldehyde | 30 | 90 |
| Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivative | 4-Methylbenzaldehyde | 35 | 88 |
| Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivative | 2-Nitrobenzaldehyde | 40 | 85 |
Biological Activities and Potential Applications
Heterocyclic compounds derived from this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
-
Pyrazolo[3,4-d]pyrimidines: This class of compounds, structurally analogous to purines, has demonstrated significant anticancer activity.[9][10][11][12][13] Some derivatives act as inhibitors of crucial cellular kinases like Epidermal Growth Factor Receptor (EGFR), cyclin-dependent kinases (CDKs), and Src/Abl kinases.[9] Inhibition of these kinases can disrupt signaling pathways that promote tumor cell growth and proliferation.[11] Certain pyrazolo[3,4-d]pyrimidines have been shown to induce apoptosis in cancer cells and may act by generating reactive oxygen species.[10]
Caption: EGFR signaling inhibition by pyrazolo[3,4-d]pyrimidines.
-
Quinoline Derivatives: Quinoline-based compounds have been extensively studied for their anticancer properties.[14] They can induce apoptosis in cancer cells through the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways.[15] Some quinoline derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death.[16]
Caption: Apoptosis induction by quinoline derivatives.
Antimicrobial Activity
-
Quinoline Derivatives: The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[17][18][19][20] Derivatives synthesized from this compound precursors could exhibit broad-spectrum antibacterial and antifungal activities. Their mechanism of action can involve the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. Multicomponent reactions, such as the Biginelli and Hantzsch syntheses, as well as various condensation reactions, provide efficient and atom-economical routes to these complex molecules. The resulting fused pyrimidines, quinolines, and benzodiazepines, among others, represent privileged scaffolds in medicinal chemistry with demonstrated potential as anticancer and antimicrobial agents. The detailed synthetic protocols and biological insights provided in this guide aim to facilitate further research and development in this promising area of drug discovery.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 8. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]
- 18. apjhs.com [apjhs.com]
- 19. medcraveonline.com [medcraveonline.com]
- 20. researchgate.net [researchgate.net]
Exploring 1,3-Cyclopentanedione Derivatives as Novel Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1,3-cyclopentanedione (CPD) derivatives, a versatile class of compounds with significant potential as novel ligands in coordination chemistry and drug development. We will delve into their synthesis, chemical properties, and diverse applications, presenting key data, detailed experimental protocols, and visualizations to support researchers in this burgeoning field.
Introduction: The this compound Scaffold
This compound is a cyclic β-diketone that serves as a valuable building block in organic synthesis.[1][2] Its unique structural and electronic properties make it an attractive scaffold for the design of novel ligands.
Key Physicochemical Properties:
-
Keto-Enol Tautomerism: A defining feature of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms. The enol form, stabilized by intramolecular hydrogen bonding, is often the more stable and reactive species. X-ray crystallography has confirmed that CPD exists in the enol form in its solid state.[1][3]
-
Acidity: The methylene (B1212753) protons located between the two carbonyl groups are notably acidic. This compound has a pKa value of approximately 5.23, which is comparable to that of carboxylic acids.[1] This acidity facilitates the formation of enolates, which are crucial intermediates in many synthetic reactions.
-
Carboxylic Acid Isostere: Due to its acidity and planar structure, the this compound moiety is recognized as a novel isostere for the carboxylic acid functional group.[4][5] This allows for the modulation of physicochemical properties like lipophilicity while maintaining the potential for key polar interactions in biological systems.[4][5]
Keto-Enol Tautomerism of the CPD scaffold.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various established and modern synthetic routes.
Overview of Synthetic Pathways:
-
Classical Methods: Base-promoted cyclizations, such as the Dieckmann condensation of substituted diesters, are traditional and reliable methods for forming the cyclopentanedione ring.[6]
-
Modern Organocatalysis: More recent advancements include organocatalytic methods like reductive alkylation, which often utilize chiral amine catalysts (e.g., L-proline) and proceed under milder, more environmentally friendly conditions.[6]
-
Functionalization of Precursors: A highly effective strategy involves the functionalization of unsaturated precursors. For example, the Michael addition of thiol-containing linkers to 4-cyclopentene-1,3-dione (B1198131) provides a facile, two-step synthesis for specific derivatives, avoiding the need for protecting groups that are often required in dimedone derivatization.[7][8]
Workflow for synthesizing a CPD-based chemical probe.
Detailed Experimental Protocol: Synthesis of a Biotin-Tagged this compound Probe
This protocol is adapted from the synthesis of a biotin-tagged probe for labeling sulfenic acid proteins.[7][8]
Objective: To synthesize a biotin-conjugated this compound derivative for use as a chemical probe.
Materials:
-
4-Cyclopentene-1,3-dione
-
Biotin-NHS (N-Hydroxysuccinimide ester)
-
Appropriate solvents (e.g., methanol, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of the Cysteamine-CPD Intermediate
-
Dissolve 4-cyclopentene-1,3-dione in methanol.
-
Add cysteamine to the solution and stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting intermediate product, typically by silica (B1680970) gel column chromatography, to yield the thiol-conjugated CPD intermediate.
-
-
Step 2: Conjugation with Biotin
-
Dissolve the purified intermediate from Step 1 in a suitable solvent like Dimethylformamide (DMF).
-
Add Biotin-NHS ester to the solution.
-
Stir the reaction mixture at room temperature for several hours or overnight.
-
Monitor the reaction by TLC.
-
After completion, the final biotin-tagged product can be purified using column chromatography or recrystallization. The overall yield for this two-step process is reported to be in the range of 59-68%.[7]
-
Applications in Drug Discovery and Chemical Biology
The unique properties of the CPD scaffold have led to its successful application in medicinal chemistry and the development of chemical probes.
A Novel Carboxylic Acid Isostere for Drug Design
The CPD moiety's acidity and structural characteristics make it an effective substitute for a carboxylic acid group in drug candidates.[4][5] This substitution can be a valuable strategy to fine-tune a compound's pharmacokinetic profile, such as its lipophilicity and cell permeability, while preserving the essential ionic interactions with the biological target.[4]
Case Study: Thromboxane (B8750289) A2 (TP) Receptor Antagonists
To demonstrate its utility as a carboxylic acid isostere, CPD derivatives of a known thromboxane A2 (TP) receptor antagonist were synthesized and evaluated. Several mono- and di-substituted CPD derivatives were identified that exhibited potent antagonist activity, with nanomolar IC50 and Kd values comparable to the original carboxylic acid-containing compound.[4][5]
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| 3-(3-(2-(4-chlorophenylsulfonamido)ethyl)phenyl)propanoic acid (Parent Compound) | Thromboxane A2 Receptor | Functional & Radioligand | ~10 | ~10 | [4] |
| CPD Derivative 41 (mono-substituted) | Thromboxane A2 Receptor | Functional & Radioligand | Nanomolar | Nanomolar | [4] |
| CPD Derivative 42 (mono-substituted) | Thromboxane A2 Receptor | Functional & Radioligand | Nanomolar | Nanomolar | [4] |
| CPD Derivative 43 (di-substituted) | Thromboxane A2 Receptor | Functional & Radioligand | Nanomolar | Nanomolar | [4] |
| CPD Derivative 44 (di-substituted) | Thromboxane A2 Receptor | Functional & Radioligand | Nanomolar | Nanomolar | [4] |
| CPD Derivative 45 (di-substituted) | Thromboxane A2 Receptor | Functional & Radioligand | Nanomolar | Nanomolar | [4] |
Table 1: Biological activity of CPD-based Thromboxane A2 receptor antagonists. "Nanomolar" indicates values similar to the parent compound as reported in the study.
Role of CPD antagonists in blocking TP receptor signaling.
Case Study: Probes for Sulfenic Acid-Modified Proteins
Cysteine sulfenic acid (-SOH) is an important post-translational modification involved in redox signaling. CPD derivatives have been developed as novel chemical probes for the selective labeling of these modified proteins.[7] These probes react with the sulfenic acid moiety, allowing for the detection and identification of proteins regulated by this modification. The reaction rate is notably enhanced at lower pH, suggesting the enol form is the primary reactive species.[7]
| Probe Compound | Target Protein (example) | Reaction pH for Enhanced Rate | Application | Reference |
| 4-(ethylthio)cyclopentane-1,3-dione | C165S AhpC-SOH | 3.5 - 5.5 | Selective labeling of -SOH proteins | [7] |
| Biotin-tagged CPD derivative | C165S AhpC-SOH | ~5.5 | Proteome profiling of -SOH proteins | [7] |
Table 2: Application of CPD derivatives as chemical probes for sulfenic acid.
Coordination Chemistry and Catalytic Applications
As cyclic β-diketones, CPD derivatives are excellent chelating ligands for a wide range of metal ions, forming stable six-membered chelate rings.[9][10] This coordination chemistry has been leveraged to develop novel catalysts.
Coordination and Catalysis:
-
Metal Complexes: CPD and its analogs coordinate with metal ions through the deprotonated enolic oxygen atoms, acting as O,O-donors.[9]
-
Catalytic Applications: While the catalytic use of simple CPD metal complexes is an emerging field, analogs like ninhydrin (B49086) and cyclic polyketones have shown promise.[11] Their metal complexes are explored as catalysts in oxidation and reduction reactions, phase-transfer catalysis, and as pre-catalysts in multicomponent reactions.[11] The redox-active nature of the polyketone ligand can facilitate multi-electron transfer processes, stabilizing different oxidation states of the metal center during a catalytic cycle.[11]
Key Experimental Methodologies
Protocol: Labeling of Sulfenic Acid-Modified Proteins with a CPD Probe
This protocol provides a general workflow for labeling a protein containing a reactive sulfenic acid with a CPD-based probe.[7]
Objective: To covalently label a sulfenic acid-modified protein (Protein-SOH) for detection and analysis.
Materials:
-
Purified Protein-SOH (e.g., C165S AhpC-SOH) at a known concentration (e.g., 50 µM).
-
CPD-based probe (e.g., 4-(ethylthio)cyclopentane-1,3-dione or a biotinylated version).
-
Reaction buffer (e.g., slightly acidic pH 5.5 to enhance reaction rate).
-
Quenching solution, if necessary.
-
Analytical equipment (e.g., Mass Spectrometer) for detecting the labeled protein.
Procedure:
-
Reaction Setup: Incubate the Protein-SOH (e.g., 50 µM) with the CPD probe at various concentrations (e.g., 0.5 to 10 mM) in the reaction buffer.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 40-85 minutes). Time course experiments can be performed to determine optimal labeling time.
-
Quenching (Optional): If necessary, stop the reaction by adding a quenching reagent or by buffer exchange.
-
Analysis: Analyze the reaction mixture to detect the formation of the protein-probe adduct. Mass spectrometry is a highly effective method for this, as it will show a mass shift corresponding to the covalent addition of the probe to the protein.
-
Confirmation (for tagged probes): For biotin-tagged probes, the labeled proteins can be enriched using streptavidin beads and subsequently identified through techniques like Western blotting or mass spectrometry-based proteomics.
Conclusion and Future Outlook
Derivatives of this compound represent a highly versatile and promising class of ligands. Their application as carboxylic acid isosteres has already demonstrated significant potential in drug design, yielding potent receptor antagonists. Furthermore, their utility as selective chemical probes for studying post-translational modifications highlights their importance in chemical biology. The exploration of their metal complexes in catalysis is an emerging area that could lead to the development of novel and efficient catalytic systems. Future research will likely focus on expanding the library of CPD derivatives, exploring their potential against a wider range of biological targets, and fully realizing their capabilities in asymmetric catalysis and materials science.
References
- 1. This compound | 3859-41-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Simple synthesis of this compound derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple synthesis of this compound derived probes for labelingsulfenic acid proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. alfachemic.com [alfachemic.com]
- 11. benchchem.com [benchchem.com]
1,3-Cyclopentanedione: A Versatile Scaffold for Advanced Functional Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclopentanedione is a cyclic β-diketone that has emerged as a valuable and versatile building block in the synthesis of a wide array of functional materials. Its unique structural and chemical properties, including pronounced acidity and the ability to exist in keto-enol tautomeric forms, make it a highly reactive precursor for the construction of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical characteristics, and its application in the development of advanced materials, with a particular focus on pharmaceuticals and polymers. The content herein is intended to serve as a resource for researchers and professionals in drug discovery and materials science, offering detailed experimental protocols and insights into the utility of this remarkable scaffold.
Physicochemical Properties of this compound
This compound is a white to cream-colored crystalline powder with a melting point in the range of 149-151 °C. It is very soluble in water.[3] The molecule exists in equilibrium between its diketo and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding and predicted to be more stable.[1][4] This tautomerism plays a crucial role in its reactivity.[1] The acidity of the methylene (B1212753) protons positioned between the two carbonyl groups is a key characteristic, with a pKa value of 5.23, which is comparable to that of carboxylic acids.[5] This acidity facilitates the formation of enolates, which are pivotal intermediates in numerous carbon-carbon bond-forming reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₂ | [4] |
| Molecular Weight | 98.10 g/mol | [4] |
| Appearance | White to cream crystalline powder | [2] |
| Melting Point | 149-151 °C | [3] |
| Solubility | Very soluble in water | [3] |
| pKa | 5.23 | [5] |
Synthesis of this compound
Several synthetic routes to this compound have been established. Classical methods often involve base-promoted intramolecular cyclizations, such as the Dieckmann condensation of appropriate diesters.[6][7] More modern approaches have also been developed, offering improved efficiency and milder reaction conditions.[6]
General Synthesis via Dieckmann Condensation
A common strategy for forming the cyclopentanedione core is through the Dieckmann condensation, which involves the intramolecular cyclization of a diester under basic conditions.[7] The success of this reaction is highly dependent on the careful control of reaction parameters, including the choice of base, solvent, and temperature.[6]
Experimental Protocol: Synthesis of 2-Methyl-1,3-cyclopentanedione
This protocol describes the synthesis of a derivative, 2-methyl-1,3-cyclopentanedione, which illustrates the general principles of forming the cyclopentanedione ring.
Materials:
-
Sodium methoxide (B1231860)
-
Xylene
-
Ethyl 4-oxohexanoate
-
Dimethyl sulfoxide (B87167)
-
Water
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
A suspension of sodium methoxide in xylene is prepared.
-
A solution of ethyl 4-oxohexanoate in xylene is added to the vigorously stirred sodium methoxide suspension while distilling the solvent to maintain the vapor temperature at 134–137 °C.
-
After the addition is complete, dimethyl sulfoxide is added.
-
The orange-colored mixture is stirred and heated for an additional 5 minutes, then cooled to room temperature.
-
Water is added with vigorous stirring, followed by cooling in an ice bath.
-
The mixture is acidified with 12 N hydrochloric acid with vigorous stirring.
-
After stirring at 0 °C for 1.5 hours, the crystalline product is collected by suction filtration and washed with ice-cooled diethyl ether.
-
The crude product is dissolved in boiling water and filtered.
-
The filtrate is concentrated and allowed to stand at 0 °C overnight.
-
The crystals are collected by filtration and dried to yield 2-methyl-1,3-cyclopentanedione.[8][9]
Applications in Functional Materials
The reactivity of the this compound scaffold has been harnessed to create a diverse range of functional materials, from biologically active molecules to advanced polymers.
Pharmaceutical Applications: A Bioisostere for Carboxylic Acids
A significant application of the this compound moiety is its use as a bioisostere for the carboxylic acid functional group in drug design.[10][11] Its comparable pKa and ability to engage in similar intermolecular interactions make it an effective substitute, which can lead to improved pharmacokinetic and pharmacodynamic properties.
Derivatives of this compound have been successfully developed as potent antagonists of the thromboxane (B8750289) A2 (TP) receptor.[10][12] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its receptor is a key target for anti-thrombotic therapies.[13] By replacing the carboxylic acid moiety in known TP receptor antagonists with a substituted cyclopentane-1,3-dione group, researchers have created novel compounds with nanomolar efficacy.[10][14]
| Compound | Target | Assay | IC₅₀ (nM) | K_d_ (nM) | Reference |
| CPD Derivative 41 | Human TP Receptor | Functional Assay | 14 ± 2 | - | [10][14] |
| CPD Derivative 42 | Human TP Receptor | Functional Assay | 8 ± 1 | - | [10][14] |
| CPD Derivative 43 | Human TP Receptor | Functional Assay | 25 ± 5 | - | [10][14] |
| CPD Derivative 44 | Human TP Receptor | Radioligand Binding | - | 11 ± 2 | [10][14] |
| CPD Derivative 45 | Human TP Receptor | Radioligand Binding | - | 19 ± 3 | [10][14] |
The TP receptor is a G protein-coupled receptor (GPCR) that, upon activation by thromboxane A2, initiates a signaling cascade leading to physiological responses such as platelet aggregation and smooth muscle contraction.[1][13] The receptor couples to Gαq and Gα13 proteins.[1][15] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[1][13] The Gα13 pathway involves the activation of the small GTPase RhoA, which plays a role in cytoskeleton rearrangement and cell contraction.[6][16][17]
Polymer Synthesis
This compound can be reduced to 1,3-cyclopentanediol, which serves as a diol monomer in the synthesis of polyesters and polyurethanes.[1][13] The incorporation of the cyclic cyclopentane (B165970) unit into the polymer backbone can impart unique thermal and mechanical properties.
1,3-Cyclopentanediol has been successfully used as a monomer for the synthesis of polyurethanes.[1] Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a diol. The properties of the resulting polyurethane can be tailored by the choice of the monomers.
| Property | Value |
| Number-Average Molecular Weight (M̄n) | ~3000 g/mol |
| Average Degree of Polymerization (P̄n) | ~20 |
This general protocol outlines the synthesis of a polyurethane, which can be adapted for the use of 1,3-cyclopentanediol.
Materials:
-
Polyol (e.g., 1,3-cyclopentanediol)
-
Diisocyanate (e.g., hexamethylene diisocyanate - HDI)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)
-
Solvent (e.g., 1,2-dichloroethane)
-
Methanol
Procedure:
-
The polyol is dissolved in a suitable solvent (e.g., 1,2-dichloroethane).
-
The diisocyanate and catalyst are added to the solution.
-
The reaction mixture is heated (e.g., to 70 °C) under a nitrogen atmosphere with stirring for a set period (e.g., 6 hours).
-
After the reaction, the polyurethane is dissolved in chloroform and precipitated in methanol.
-
The precipitated polymer is collected and dried under vacuum.[18][19][20]
Synthesis of Heterocyclic Compounds
The dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds through condensation reactions with dinucleophiles.[2][12]
Enaminones, which are valuable intermediates in organic synthesis, can be readily prepared from this compound and primary or secondary amines.[21] These reactions are often catalyzed by acids or metal salts.
This protocol provides a general method for the synthesis of β-enaminones from 1,3-dicarbonyl compounds.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Catalyst (e.g., gold(III) chloride, cobalt(II) chloride, or a Lewis acid)
-
Solvent (optional, can be run solvent-free)
Procedure:
-
This compound and the amine are mixed, either neat or in a suitable solvent.
-
A catalytic amount of the chosen catalyst is added.
-
The reaction mixture is stirred at room temperature or heated, depending on the specific reactants and catalyst used.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration, extraction, or chromatography.[21]
The active methylene group of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated dicarbonyl compounds.[22][23][24] This reaction is typically catalyzed by a weak base.[23][24]
This protocol describes a general procedure for the Knoevenagel condensation of an active methylene compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Base catalyst (e.g., piperidine (B6355638) or pyrrolidine)
-
Solvent (e.g., toluene (B28343) or water)
Procedure:
-
This compound and the aromatic aldehyde are dissolved or suspended in the chosen solvent.
-
A catalytic amount of the base is added to the mixture.
-
The reaction is stirred at room temperature or heated to reflux, with progress monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the product is isolated. This may involve filtration if the product precipitates, or extraction and subsequent purification by chromatography or recrystallization.[5][21]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functional materials. Its unique chemical properties, particularly its acidity and keto-enol tautomerism, enable its participation in a variety of important organic reactions. In the pharmaceutical arena, its role as a carboxylic acid bioisostere has led to the development of potent thromboxane A2 receptor antagonists. In materials science, its diol derivative serves as a monomer for the synthesis of novel polyurethanes. The straightforward synthesis of heterocyclic compounds, such as enaminones and pyrazoles, further underscores its utility. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in harnessing the potential of this compound for the creation of new and improved functional materials.
References
- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thromboxane A2 receptor activation via Gα13-RhoA/C-ROCK-LIMK2-dependent signal transduction inhibits angiogenic sprouting of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular activation by thromboxane A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential regulation of RhoA-mediated signaling by the TPalpha and TPbeta isoforms of the human thromboxane A2 receptor: independent modulation of TPalpha signaling by prostacyclin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thromboxane A2 receptors in prostate carcinoma: expression and its role in regulating cell motility via small GTPase Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. bhu.ac.in [bhu.ac.in]
- 20. aidic.it [aidic.it]
- 21. benchchem.com [benchchem.com]
- 22. Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iiardjournals.org [iiardjournals.org]
- 24. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical-Chemical Properties of 1,3-Cyclopentanedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclopentanedione and its derivatives represent a class of cyclic β-dicarbonyl compounds that are of significant interest in medicinal chemistry and drug development. Their unique structural and electronic properties, including keto-enol tautomerism and the acidity of the C2 proton, make them versatile scaffolds for the synthesis of a wide array of biologically active molecules. These compounds have been investigated for various therapeutic applications, including as anticancer, anticonvulsant, and anti-inflammatory agents. A notable application is their use as chemical probes to study the post-translational modification of proteins, specifically S-sulfenylation, which plays a crucial role in cellular signaling. This technical guide provides a comprehensive overview of the core physical-chemical properties of this compound derivatives, detailed experimental protocols for their determination, and a discussion of their relevance in biological signaling pathways.
Core Physical-Chemical Properties
The biological activity and pharmaceutical potential of this compound derivatives are intrinsically linked to their physical-chemical properties. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), and solubility dictate their absorption, distribution, metabolism, and excretion (ADME) profiles.
Keto-Enol Tautomerism
A fundamental characteristic of this compound and its derivatives is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding.[1] This tautomerism is crucial as the enol/enolate form is typically the more reactive species in chemical syntheses and biological interactions.[2] The position of this equilibrium can be influenced by the solvent, temperature, and the nature of substituents on the cyclopentane (B165970) ring.[1] X-ray crystallography has confirmed that the parent this compound exists in the enol form in the solid state.[1]
Data Presentation of Physical-Chemical Properties
The following tables summarize the available quantitative data for this compound and some of its derivatives.
| Compound | Derivative Type | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP (Predicted) | Aqueous Solubility |
| This compound | Parent | C₅H₆O₂ | 98.10[3] | 149-151[3] | 5.23[1], 8.94±0.20 (Predicted)[3] | -0.4[2] | Very soluble[3] |
| 2-Methyl-1,3-cyclopentanedione | 2-Alkyl | C₆H₈O₂ | 112.13[4] | Not available | Not available | 0.2[4] | Not available |
| 2-Ethyl-1,3-cyclopentanedione | 2-Alkyl | C₇H₁₀O₂ | 126.15 | Not available | Not available | Not available | Not available |
| 2-Acetyl-1,3-cyclopentanedione | 2-Acyl | C₇H₈O₃ | 140.14[2] | Not available | Not available | -0.4[2] | Not available |
Experimental Protocols
Accurate determination of the physical-chemical properties of this compound derivatives is essential for structure-activity relationship (SAR) studies and drug design.
Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry
The pKa of this compound derivatives can be determined by monitoring the change in their UV-Vis absorbance as a function of pH. The enol and enolate forms of these compounds exhibit different absorption spectra.
Principle: The Henderson-Hasselbalch equation is used to relate the measured absorbance at a specific wavelength to the pH and pKa of the compound. By plotting absorbance versus pH, a sigmoidal curve is obtained, and the pKa can be determined from the inflection point.
Detailed Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions covering a pH range of approximately 2 to 12 should be prepared using standard buffer systems (e.g., phosphate (B84403), borate). The ionic strength of the buffers should be kept constant.
-
Preparation of Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of approximately 1-10 mM.
-
Sample Preparation: An aliquot of the stock solution is added to each buffer solution to a final concentration in the low micromolar range (e.g., 10-50 µM).
-
Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded from approximately 220 nm to 400 nm. The wavelength of maximum absorbance for the enolate species should be identified.
-
Data Analysis: The absorbance at the wavelength of maximum absorbance for the enolate is plotted against the pH of the buffer solutions. The pKa is determined by fitting the data to a sigmoidal dose-response curve or by identifying the pH at which the absorbance is half-maximal.
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient (logP).
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer at a specific pH for logD). The concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Detailed Methodology:
-
Preparation of Phases: n-Octanol is pre-saturated with water, and water (or buffer) is pre-saturated with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: A known amount of the this compound derivative is dissolved in one of the phases. The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period (e.g., 1-24 hours) to allow for partitioning.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated using the formula: logP = log([Compound]octanol / [Compound]aqueous).
Determination of Lipophilicity (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a faster, automated alternative to the shake-flask method for estimating logP values.
Principle: The retention time of a compound on a reverse-phase column is related to its lipophilicity. By calibrating the column with a series of compounds with known logP values, the logP of an unknown compound can be estimated from its retention time.
Detailed Methodology:
-
Chromatographic System: A standard HPLC system with a C18 reverse-phase column and a UV detector is used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is used as the mobile phase. Isocratic elution is typically employed.
-
Calibration Standards: A series of standard compounds with known logP values that bracket the expected logP of the this compound derivatives are selected.
-
Analysis: The calibration standards and the test compounds are injected onto the column, and their retention times (t_R) are recorded. The dead time (t_0) of the system is also determined using a non-retained compound (e.g., uracil).
-
Data Analysis: The capacity factor (k') is calculated for each compound using the formula: k' = (t_R - t_0) / t_0. A calibration curve is generated by plotting the log(k') of the standards against their known logP values. The logP of the test compounds is then determined from their log(k') values using the calibration curve.
Biological Relevance and Signaling Pathways
This compound derivatives have garnered attention for their ability to interact with biological systems, most notably as probes for protein S-sulfenylation, a key post-translational modification in redox signaling.
Protein S-Sulfenylation in Cellular Signaling
Protein S-sulfenylation is the reversible oxidation of a cysteine thiol to a sulfenic acid (-SOH) by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[5] This modification can alter a protein's structure and function, thereby modulating cellular signaling pathways.[5] 1,3-Dicarbonyl compounds, including derivatives of this compound, can selectively react with the sulfenic acid moiety, allowing for its detection and the identification of sulfenylated proteins.[6]
Several key signaling pathways are known to be regulated by protein sulfenylation.
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[7] Upon ligand binding, EGFR stimulates the production of H₂O₂, which leads to the sulfenylation of a specific cysteine residue (Cys797) in the EGFR kinase domain.[7] This modification enhances the kinase activity of EGFR, promoting downstream signaling.[7]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Key components of the MAPK pathway, including certain MAP kinases themselves, have been identified as targets of S-sulfenylation.[8] This redox modification can influence the activity of the kinase cascade, thereby impacting downstream cellular responses.
Experimental Workflow for Identifying Sulfenylated Proteins
The use of this compound derivatives as chemical probes is central to the workflow for identifying sulfenylated proteins.
Conclusion
This compound derivatives are a valuable class of compounds with tunable physical-chemical properties that make them attractive for various applications in drug discovery and chemical biology. Their utility as scaffolds for synthesizing bioactive molecules and as probes for studying protein S-sulfenylation highlights their importance. A thorough understanding and accurate measurement of their pKa, logP, and solubility are critical for optimizing their design and application. The continued exploration of their biological activities and the signaling pathways they modulate will undoubtedly open new avenues for therapeutic intervention and a deeper understanding of cellular redox regulation.
References
- 1. 1,3-Cyclopentadiene [webbook.nist.gov]
- 2. 2-Acetyl-1,3-cyclopentanedione | C7H8O3 | CID 336473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1,3-cyclopentanedione | C6H8O2 | CID 13005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mining for protein S-sulfenylation in Arabidopsis uncovers redox-sensitive sites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Michael Addition Reaction of 1,3-Cyclopentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] This reaction is particularly valuable in the pharmaceutical industry for the construction of complex molecular scaffolds found in numerous bioactive compounds. 1,3-Cyclopentanedione, a versatile C5 building block, serves as an excellent Michael donor due to the acidity of the methylene (B1212753) protons flanked by the two carbonyl groups. Its participation in Michael addition reactions provides access to a diverse range of 1,5-dicarbonyl compounds, which are key intermediates in the synthesis of various therapeutic agents. This document provides detailed protocols and application notes for conducting Michael addition reactions using this compound.
Applications in Drug Discovery and Development
The Michael adducts derived from this compound are valuable precursors for the synthesis of a variety of biologically active molecules. The cyclopentane (B165970) core is a common motif in natural products and synthetic drugs. For instance, derivatives of this compound have been utilized as intermediates in the synthesis of prostaglandins, steroids, and other cyclopentanoid natural products. The resulting 1,5-dicarbonyl functionality in the Michael adducts can be further manipulated to construct complex polycyclic systems and introduce diverse functional groups, making this reaction a powerful tool in medicinal chemistry and drug development.
Data Presentation: Michael Addition of this compound with Various Acceptors
The following table summarizes the quantitative data for the Michael addition reaction of this compound with a variety of Michael acceptors under different catalytic conditions. This data is intended to provide a comparative overview to aid in reaction optimization.
| Michael Acceptor | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Chalcone (B49325) | Quinine-based primary amine | Toluene (B28343) | RT | 48 | 31 | - | 52 | [2] |
| (E)-β-Nitrostyrene | Catalyst-free (grinding) | None | RT | 0.17 | 98 | - | - | |
| 4-Chloro-β-nitrostyrene | Catalyst-free (grinding) | None | RT | 0.25 | 96 | - | - | |
| 4-Methoxy-β-nitrostyrene | Catalyst-free (grinding) | None | RT | 0.33 | 95 | - | - | |
| 2-Nitro-β-nitrostyrene | Catalyst-free (grinding) | None | RT | 0.33 | 94 | - | - |
Note: The specific structures of the Michael acceptors and catalysts, as well as more detailed reaction conditions, can be found in the cited literature.
Experimental Protocols
The following are generalized experimental protocols for performing Michael addition reactions with this compound. Optimization of reaction parameters such as catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Organocatalyzed Michael Addition to an α,β-Unsaturated Ketone (Chalcone)
This protocol is adapted from the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones.[2]
Materials:
-
This compound
-
Chalcone (or other α,β-unsaturated ketone)
-
Quinine-based primary amine catalyst (e.g., 9-amino-9-deoxyepiquinine)
-
Toluene, anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the quinine-based primary amine catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.
-
To this solution, add this compound (0.3 mmol, 1.5 equivalents).
-
Finally, add the chalcone (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Catalyst-Free Michael Addition to a Nitroalkene via Grinding
This environmentally benign protocol is adapted from a solvent-free and catalyst-free grinding method.
Materials:
-
This compound
-
β-Nitrostyrene (or other nitroalkene)
-
Mortar and pestle
-
Spatula
Procedure:
-
In a mortar, place this compound (1.0 mmol, 1.0 equivalent) and the β-nitrostyrene (1.0 mmol, 1.0 equivalent).
-
Grind the mixture with a pestle at room temperature for the specified time (e.g., 10-20 minutes). The progress of the reaction can be monitored by observing the change in the physical state of the mixture (e.g., solidification or color change).
-
After the reaction is complete, the resulting solid product is typically of high purity.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
General Reaction Mechanism
The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of this compound to an α,β-unsaturated carbonyl compound.
Caption: General mechanism of the Michael addition of this compound.
Experimental Workflow for Organocatalyzed Michael Addition
This diagram outlines the typical laboratory workflow for setting up and working up an organocatalyzed Michael addition reaction.
Caption: A typical experimental workflow for an organocatalyzed Michael addition.
Synthetic Pathway to a Bioactive Scaffold
This diagram illustrates a synthetic route where the Michael addition of this compound is a key step in the formation of a complex molecular scaffold with potential biological activity.
Caption: Synthetic pathway to a bioactive scaffold via Michael addition.
References
Application Notes and Protocols: Knoevenagel Condensation Conditions with 1,3-Cyclopentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1] This reaction is a cornerstone in the synthesis of various fine chemicals, polymers, and pharmacologically active molecules.[2] 1,3-Cyclopentanedione is a valuable active methylene compound in Knoevenagel condensations, leading to the formation of 2-arylidene-1,3-cyclopentanedione derivatives. These products serve as important intermediates in the synthesis of more complex molecules, including potential therapeutic agents.
This document provides detailed application notes and protocols for performing the Knoevenagel condensation using this compound with various aromatic aldehydes. It includes a summary of reaction conditions, detailed experimental procedures, and visual diagrams to illustrate the workflow and reaction mechanism.
Data Presentation: Comparative Reaction Conditions
While specific quantitative data for a wide range of Knoevenagel condensations using this compound is not extensively consolidated in single sources, the following table presents representative conditions for analogous cyclic 1,3-diones and other active methylene compounds to provide a comparative context for reaction optimization.
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Indan-1,3-dione | Aromatic Aldehydes | None | Water | Room Temp | 10-45 min | 53-95 | [3] |
| Thiazolidine-2,4-dione | p-Methoxybenzaldehyde | Pyrrolidine (0.625 eq.) | - | - | 480 min | 100 | [4] |
| Thiazolidine-2,4-dione | p-Nitrobenzaldehyde | Piperidine (B6355638) (0.8 eq.) | - | - | 480 min | 65 | [4] |
| Malononitrile | Substituted Benzaldehydes | HKUST-1-NH₂ (10 mg) | Ethanol | Room Temp | - | - | [2] |
| Malononitrile | Aromatic Aldehydes | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp | 10 min | ~90 | |
| Meldrum's Acid | 2-(1-phenylvinyl)benzaldehyde | Piperidine (0.2 eq.) | Benzene (B151609) | Room Temp | - | 80 | [5] |
| Ethyl 2-Cyclopentyl-3-Oxobutanoate | 4-Chlorobenzaldehyde | Piperidine (0.1 eq.) | Toluene (B28343) | Reflux (~110) | - | - | [6] |
| Malonic Acid | Syringaldehyde | Ammonium Bicarbonate | Solvent-free | 90 | 2 h | High | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with a generic aromatic aldehyde. These can be adapted based on the specific reactivity of the aldehyde and the desired scale of the reaction.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation (Conventional Heating)
This protocol describes a classic and robust method for the Knoevenagel condensation using a weak organic base as a catalyst in an organic solvent.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv.)
-
Piperidine (0.1 mmol, 0.1 equiv.)
-
Glacial Acetic Acid (optional, 0.1 mmol, 0.1 equiv.)
-
Toluene or Benzene (10 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (25 or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Add toluene or benzene (10 mL) to dissolve the reactants.
-
Add piperidine (0.1 mmol) to the reaction mixture. For less reactive aldehydes, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.[5]
-
Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 10 mL) to remove the piperidine catalyst, followed by a wash with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.
Protocol 2: Lewis Acid-Catalyzed Knoevenagel Condensation
This protocol utilizes a Lewis acid as a catalyst, which can be effective for certain substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aromatic Aldehyde (1.0 mmol, 1.0 equiv.)
-
Titanium(IV) chloride (TiCl₄) (1.0 mmol, 1.0 equiv.)
-
Pyridine (B92270) (4.0 mmol, 4.0 equiv.)
-
Dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a 25 mL round-bottom flask containing a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in dichloromethane (10 mL) at 0 °C (ice bath), add pyridine (4.0 mmol).
-
Slowly add TiCl₄ (1.0 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.[5]
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A flowchart illustrating the general experimental workflow for a Knoevenagel condensation reaction.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pure.tue.nl [pure.tue.nl]
The Strategic Utility of 1,3-Cyclopentanedione in Natural Product Total Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclopentanedione and its derivatives are powerful and versatile building blocks in organic synthesis, particularly in the construction of complex carbocyclic frameworks inherent to many natural products. The unique reactivity of this five-membered ring dione (B5365651), characterized by its acidic methylene (B1212753) group situated between two carbonyls, allows for a wide range of chemical transformations. These include alkylations, Robinson annulations, and various cyclization cascades that enable the efficient assembly of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the total synthesis of select natural products, offering valuable insights for researchers in organic synthesis and drug development.
Application Note 1: Synthesis of the Bis-nor-Wieland-Miescher Ketone, a Key Intermediate for Steroids and Terpenoids
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. A key application of this compound derivatives is in the synthesis of the bis-nor-Wieland-Miescher ketone, a crucial building block for the synthesis of steroids and other terpenoids. The starting material, 2-methyl-1,3-cyclopentanedione (B45155), undergoes a Michael addition to methyl vinyl ketone, followed by an intramolecular aldol condensation to yield the bicyclic enone. This strategic use of a substituted this compound allows for the rapid construction of a functionalized bicyclo[4.3.0]nonane skeleton.
Logical Workflow for Bis-nor-Wieland-Miescher Ketone Synthesis
Caption: Robinson annulation strategy for the synthesis of the bis-nor-Wieland-Miescher ketone.
Quantitative Data for the Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Role |
| 2-Methyl-1,3-cyclopentanedione | C₆H₈O₂ | 112.13 | 11.2 | 99.9 | Starting Material |
| Methyl Vinyl Ketone | C₄H₆O | 70.09 | ~18.5 | ~264 | Reagent |
| Piperidinium Acetate | C₇H₁₅NO₂ | 145.20 | catalytic | - | Catalyst |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | C₁₀H₁₄O₃ | 182.22 | 16.0 | 87.8 | Product |
Experimental Protocol: Michael Addition of 2-Methyl-1,3-cyclopentanedione to Methyl Vinyl Ketone
This protocol is adapted from the synthesis of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, an intermediate in natural product synthesis.
-
Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer, combine 2-methyl-1,3-cyclopentanedione (11.2 g, 99.9 mmol) and demineralized water (26 mL).
-
Reagent Addition: Add glacial acetic acid (0.08 mL) and freshly distilled methyl vinyl ketone (10 mL, stabilized with a small amount of hydroquinone (B1673460) monomethyl ether).
-
Reaction Conditions: Stir the resulting mixture under an inert atmosphere (e.g., argon) at room temperature.
-
Monitoring and Staged Addition: The reaction progress is monitored over several days. Additional portions of methyl vinyl ketone (9 mL on day 4 and 9.5 mL on day 9) are added to drive the reaction to completion.
-
Work-up: After approximately 15 days, add benzene (B151609) (50 mL) and saturate the aqueous phase with sodium chloride to facilitate phase separation. Separate the layers and extract the aqueous phase with an additional portion of benzene (50 mL).
-
Purification: Combine the organic extracts and dry them over a mixture of sodium sulfate (B86663) and magnesium sulfate, then treat with activated charcoal. Filter the mixture and wash the solids with a chloroform/ether mixture. The combined filtrates are concentrated under reduced pressure. The resulting oil is purified by fractional distillation (105-118 °C at 0.05 mmHg) to yield the product (16.0 g, 83.5% yield).
Application Note 2: Construction of the Tricyclic Core of (±)-Cedrene
The total synthesis of the sesquiterpene (±)-cedrene, a component of cedar oil, showcases the utility of a substituted this compound in a multi-step sequence to construct a complex tricyclic framework. In the formal total synthesis by Kerr and co-workers, a derivative of this compound is elaborated into an enyne precursor, which then undergoes a highly efficient intramolecular Pauson-Khand reaction to form the key tricyclic core of cedrone, a direct precursor to cedrene (B97730).
Experimental Workflow for the Formal Total Synthesis of (±)-Cedrone
Caption: Key steps in the formal total synthesis of (±)-Cedrone.
Quantitative Data for the Pauson-Khand Cyclization to Cedrone
| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (mg) | Amount (mmol) | Role |
| Enyne Precursor | C₁₅H₂₀O | 216.32 | 100 | 0.462 | Starting Material |
| Dicobalt Octacarbonyl | Co₂(CO)₈ | 341.95 | 174 | 0.509 | Catalyst Precursor |
| (±)-Cedrone | C₁₅H₂₂O | 218.34 | 88 | 0.403 | Product |
Experimental Protocol: Intramolecular Pauson-Khand Reaction for (±)-Cedrone Synthesis
This protocol is based on the work of Kerr et al. in the formal total synthesis of (±)-α- and β-cedrene.
-
Reaction Setup: To a solution of the enyne precursor (100 mg, 0.462 mmol) in dry dichloromethane (B109758) (5 mL) under an atmosphere of carbon monoxide, add dicobalt octacarbonyl (174 mg, 0.509 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.
-
Monitoring: Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a 9:1 mixture of petroleum ether and diethyl ether) to afford (±)-cedrone as a colorless oil (88 mg, 87% yield).
Application Note 3: A Highly Abbreviated Synthesis of (±)-Pentalenene
The total synthesis of pentalenene, a tricyclic sesquiterpene, has been a popular target for showcasing new synthetic methodologies. While not directly using this compound as a starting material, some strategies employ precursors that are conceptually derived from it or lead to cyclopentenone-containing intermediates, which are key structural motifs in pentalenene. For instance, the synthesis by Paquette and Geng utilizes a squarate ester cascade to rapidly assemble a functionalized triquinane system, which is then converted to pentalenene. This approach highlights the importance of five-membered ring synthons in the construction of such complex natural products.
Due to the indirect nature of the use of a this compound equivalent in this specific abbreviated synthesis, a detailed protocol directly starting from this compound is not applicable. However, the logic of building complex molecules from five-membered ring precursors remains a central theme.
Conclusion
This compound and its derivatives have proven to be invaluable starting materials and intermediates in the total synthesis of a diverse array of natural products. Their utility in classic reactions like the Robinson annulation and as precursors for modern transition-metal-catalyzed cyclizations underscores their versatility. The examples of the bis-nor-Wieland-Miescher ketone and cedrene syntheses demonstrate the power of this five-membered dione in the efficient and strategic construction of complex molecular architectures. The detailed protocols provided herein serve as a practical guide for researchers engaged in the synthesis of biologically active molecules and the development of novel synthetic methodologies.
1,3-Cyclopentanedione: A Versatile Precursor in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclopentanedione is a highly versatile cyclic diketone that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, including the presence of two carbonyl groups and acidic methylene (B1212753) protons, allow for a variety of chemical transformations, making it an invaluable precursor in drug discovery and development. The keto-enol tautomerism of this compound plays a central role in its reactivity, with the enol form being stabilized by intramolecular hydrogen bonding. This property facilitates numerous synthetic applications, from the construction of complex carbocyclic skeletons to its use as a bioisostere for the carboxylic acid functional group.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in three key areas of pharmaceutical synthesis: as a precursor for prostaglandins, as a carboxylic acid isostere in thromboxane (B8750289) A2 (TP) receptor antagonists, and in the synthesis of chemical probes for studying biological systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| IUPAC Name | Cyclopentane-1,3-dione |
| CAS Number | 3859-41-4 |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| Appearance | White to cream crystalline powder |
| Melting Point | 149–151 °C |
| pKa | 5.23 |
Application 1: Precursor for Prostaglandin Synthesis
This compound derivatives are key intermediates in the total synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects. A common strategy involves the synthesis of a substituted 4-hydroxy-2-cyclopentenone, which serves as a versatile precursor to various prostaglandins.
Synthetic Pathway Overview
The synthesis of (dl)-Prostaglandin F1α methyl ester can be achieved from a 2,3-dialkyl-4-hydroxy-2-cyclopentenone intermediate, which is accessible from this compound. The overall synthetic strategy involves the reduction of the cyclopentenone to a diol, followed by the introduction of the requisite side chains.
Application Notes and Protocols: Synthesis and Use of Chemical Probes for Labeling Sulfenic Acid in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a critical post-translational modification involved in cellular signaling and redox regulation.[1][2][3] Its transient nature makes direct detection challenging. Dimedone and its derivatives have emerged as invaluable chemical tools that specifically react with sulfenic acids, enabling their detection, visualization, and enrichment.[1][2][4] This document provides detailed application notes and protocols for the synthesis and utilization of various dimedone-based chemical probes for labeling sulfenic acid in proteins.
Probe Types and Reaction Mechanism
Dimedone-based probes consist of a 1,3-cyclohexanedione (B196179) core, which serves as the reactive moiety that specifically targets the sulfenic acid.[1][2][5] This core is typically functionalized with a reporter tag, such as a fluorophore for direct visualization or a biotin (B1667282) tag for affinity purification.[2][5][6] More recently, "clickable" probes containing azide (B81097) or alkyne handles have been developed, allowing for bioorthogonal ligation to various reporter molecules.[7][8][9]
The fundamental reaction involves the nucleophilic attack of the enolate form of the dimedone probe on the electrophilic sulfur of the sulfenic acid, forming a stable thioether linkage.[4][7] This specific and irreversible reaction allows for the covalent tagging of sulfenylated proteins.
Quantitative Data on Probe Performance
The efficiency of sulfenic acid labeling can vary depending on the probe, the protein target, and the reaction conditions. The following table summarizes quantitative data on the performance of different probes from studies on the model protein Glutathione Peroxidase 3 (Gpx3).
| Probe | Protein Concentration (µM) | Probe Concentration (mM) | Labeling Efficiency (%) | Reference |
| DYn-2 | 10 | 0.1 | 49 | [10] |
| DYn-2 | 10 | 1 | 67 | [10] |
| BTD | 10 | 0.1 | ~100 | [10] |
| BCN | 10 | 0.1 | 30 | [10] |
| TCO | 10 | 0.1 | 20 | [10] |
| DAz-2 | 50 (recombinant Gpx3) | 1 | Signal detected | [11] |
| DYn-2 | 50 (recombinant Gpx3) | 1 | Higher signal than DAz-2 | [11] |
Experimental Protocols
Protocol 1: Representative Synthesis of a Clickable Sulfenic Acid Probe (DAz-2 analog)
This protocol outlines a general strategy for the synthesis of an azide-functionalized dimedone analog for click chemistry applications, based on the structures of probes like DAz-1 and DAz-2.[7][12][13]
Materials:
-
5,5-dimethyl-1,3-cyclohexanedione (dimedone)
-
Sodium azide
-
Sodium hydride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Alkylation of Dimedone:
-
Dissolve dimedone in anhydrous THF.
-
Add sodium hydride portion-wise at 0°C and stir for 30 minutes.
-
Add 1-bromo-3-chloropropane and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chloro-functionalized dimedone derivative by silica gel chromatography.
-
-
Azide Substitution:
-
Dissolve the purified chloro-derivative in DMF.
-
Add sodium azide and heat the reaction mixture (e.g., to 60-80°C) for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture, add water, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final azide-functionalized probe (DAz-2 analog) by silica gel chromatography.
-
Protocol 2: Labeling of Sulfenic Acid in Purified Proteins
This protocol is adapted from methods using probes like DYn-2 and DAz-2 to label sulfenic acid on a purified protein.[11][14]
Materials:
-
Purified protein of interest
-
Hydrogen peroxide (H₂O₂)
-
DAz-2 or DYn-2 probe stock solution (e.g., 100 mM in DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Dithiothreitol (DTT) for quenching
-
Reagents for downstream detection (e.g., biotin-alkyne, copper(I) catalyst, and TBTA for click chemistry, followed by streptavidin-HRP for western blotting)
Procedure:
-
Protein Preparation:
-
Prepare a solution of the purified protein (e.g., 10-50 µM) in the reaction buffer.
-
-
Induction of Sulfenylation:
-
Treat the protein with a controlled concentration of H₂O₂ (e.g., 100 µM) for a short duration (e.g., 15-20 minutes) at room temperature to induce sulfenic acid formation. An untreated control should be run in parallel.
-
-
Probe Labeling:
-
Add the DAz-2 or DYn-2 probe to a final concentration of 1 mM.
-
Incubate for 15-60 minutes at 37°C.
-
-
Quenching and Cleanup:
-
Quench any unreacted probe with DTT (e.g., 5 mM final concentration).
-
Remove excess probe using a desalting column or gel filtration.
-
-
Downstream Detection (Click Chemistry Example):
Protocol 3: Labeling of Sulfenic Acid in Cell Lysates
This protocol describes a method for labeling sulfenylated proteins in total cell lysates, with critical steps to prevent artificial oxidation.[2][3]
Materials:
-
Cultured cells
-
Stimulant to induce oxidative stress (e.g., H₂O₂)
-
Lysis buffer containing a high concentration of a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) and catalase.
-
DCP-Bio1 (biotinylated probe) or a clickable probe (DAz-2/DYn-2)
-
Streptavidin-agarose beads for enrichment
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment:
-
Treat cells with the desired stimulus (e.g., H₂O₂) to induce protein sulfenylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells directly on the plate with lysis buffer containing NEM (to block free thiols) and catalase (to remove residual H₂O₂). This step is critical to prevent post-lysis oxidation.[2]
-
-
Probe Labeling:
-
Immediately add the sulfenic acid probe (e.g., DCP-Bio1 or DAz-2) to the lysate and incubate.
-
-
Enrichment of Labeled Proteins (for Biotinylated Probes):
-
Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluate by SDS-PAGE and western blotting to identify specific proteins of interest or by mass spectrometry for proteome-wide identification.
-
Visualizations
Caption: Mechanism of sulfenic acid formation and labeling.
Caption: Workflow for identifying sulfenylated proteins.
Caption: Decision tree for probe selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYn-2 Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. DAz-2 - Biochemicals - CAT N°: 13382 [bertin-bioreagent.com]
- 13. DAz-2 - Cayman Chemical [bioscience.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Enantioselective Synthesis Using 1,3-Cyclopentanedione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis utilizing 1,3-cyclopentanedione and its derivatives. These compounds are versatile building blocks in asymmetric synthesis, enabling the construction of complex chiral molecules, including natural products and pharmaceutical intermediates. The methodologies outlined below focus on key transformations such as asymmetric desymmetrization, Michael additions, and reductive aldol (B89426) cyclizations.
Asymmetric Desymmetrization of 2-Substituted 1,3-Cyclopentanediones
Asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-cyclopentanediones is a powerful strategy to introduce chirality and construct molecules with all-carbon quaternary stereocenters.[1][2] This approach has been successfully employed in the total synthesis of complex natural products.[3][4]
Application: Total Synthesis of (+)-Aplysiasecosterol A
A key step in the total synthesis of the marine secosteroid (+)-Aplysiasecosterol A involves the desymmetrization of a 2-substituted this compound derivative via a highly diastereoselective reduction.[5][6]
Reaction Scheme:
Caption: Desymmetric reduction workflow.
Quantitative Data Summary:
| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione | (S)-2-Methyl-CBS-oxazaborolidine | BH3•THF | THF | -78 | 92 | 95 | [5] |
Experimental Protocol: Asymmetric Desymmetrization in the Synthesis of a (+)-Aplysiasecosterol A Intermediate[5]
-
Preparation of the Catalyst Solution: To a flame-dried round-bottom flask under an argon atmosphere, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (B28343) (0.1 equivalents).
-
Addition of Reducing Agent: Cool the flask to -78 °C (dry ice/acetone bath) and add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH3•THF) in THF (1.2 equivalents) dropwise over 10 minutes. Stir the solution for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve the 2-methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol (B129727) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add a saturated aqueous solution of ammonium (B1175870) chloride and extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired chiral hydroxyketone.
Organocatalytic Asymmetric Michael Addition
The enolizable nature of this compound derivatives makes them suitable nucleophiles in asymmetric Michael additions, providing access to highly functionalized chiral cyclopentanones.[7][8] Chiral primary and secondary amines, thioureas, and squaramides are effective organocatalysts for these transformations.[9][10]
Application: Synthesis of Chiral 3-Substituted Cyclopentane-1,2-diones
An organocatalytic cascade Michael addition-cyclization of cyclopentane-1,2-dione with α,β-unsaturated aldehydes can produce bicyclic hemiacetals, which are precursors to chiral 3-substituted cyclopentane-1,2-diones.[11]
Reaction Workflow:
Caption: Organocatalytic Michael addition workflow.
Quantitative Data Summary:
| Nucleophile | Electrophile (Michael Acceptor) | Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Cyclopentane-1,2-dione | (E)-Cinnamaldehyde | Diphenylprolinol silyl (B83357) ether | Toluene | RT | 85 | 95 | [11] |
| Cyclopentane-1,2-dione | (E)-3-(4-Nitrophenyl)acrylaldehyde | Diphenylprolinol silyl ether | Toluene | RT | 92 | 96 | [11] |
| This compound | Chalcone | Quinine-derived squaramide | CH2Cl2 | RT | 65 | 88 | [12] |
Experimental Protocol: Organocatalytic Michael Addition of Cyclopentane-1,2-dione to Cinnamaldehyde[11]
-
Reaction Setup: In a dry vial, dissolve the chiral diphenylprolinol silyl ether catalyst (20 mol%) in toluene (0.5 M).
-
Addition of Reactants: Add cyclopentane-1,2-dione (1.2 equivalents) to the catalyst solution, followed by (E)-cinnamaldehyde (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the bicyclic hemiacetal.
Chiral Copper-Hydride Catalyzed Reductive Aldol Cyclization
The enantioselective reductive aldol cyclization of unsaturated thioester derivatives of this compound, catalyzed by chiral copper hydrides, provides access to bicyclic β-hydroxythioesters with high diastereo- and enantioselectivity.[13][14]
Reaction Mechanism Overview:
Caption: Reductive aldol cyclization mechanism.
Quantitative Data Summary:
| Substrate | Chiral Ligand | Copper Salt | Reductant | Solvent | Yield (%) | ee (%) | Reference |
| S-benzyl 2-(3-oxocyclopent-1-en-1-yl)ethanethioate | TANIAPHOS | Cu(OAc)2•H2O | Phenylsilane (B129415) | Toluene | 84 | 90 | [13] |
| S-phenyl 2-(3-oxocyclopent-1-en-1-yl)ethanethioate | Josiphos | Cu(OAc)2•H2O | Phenylsilane | Toluene | 78 | 85 | [15] |
Experimental Protocol: Copper-Catalyzed Reductive Aldol Cyclization[13]
-
Catalyst Preparation: In a glovebox, to a solution of the chiral ligand (e.g., TANIAPHOS, 5.5 mol%) in dry toluene, add the copper(II) acetate monohydrate (5.0 mol%). Stir the mixture at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried flask, dissolve the unsaturated thioester substrate (1.0 equivalent) in dry toluene.
-
Initiation of Reaction: Add the prepared catalyst solution to the substrate solution. Then, add phenylsilane (2.0 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: After complete consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the enantioenriched bicyclic product.
References
- 1. The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products [beilstein-journals.org]
- 4. The Li Synthesis of Aplysiasecosterol A [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. research.polyu.edu.hk [research.polyu.edu.hk]
- 14. HKU Scholars Hub: Reductive aldol cyclizations of unsaturated thioester derivatives of this compound catalyzed by chiral copper hydrides [hub.hku.hk]
- 15. Copper hydride [organic-chemistry.org]
Application of 1,3-Cyclopentanedione in the Synthesis of Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclopentanedione is a versatile five-membered ring building block that serves as a valuable precursor in the total synthesis of prostaglandins (B1171923) and their analogues. Its inherent reactivity and functional handles allow for the strategic introduction of the complex stereochemistry and side chains characteristic of this important class of lipid compounds. This document provides an overview of the application of this compound derivatives in prostaglandin (B15479496) synthesis, with a focus on a notable synthetic route to PGF1α. While detailed experimental protocols from the primary literature are not fully available at this time, the following sections outline the key chemical transformations and general methodologies involved.
Core Synthetic Strategy: A Pathway to PGF1α
A significant application of this compound in prostaglandin synthesis involves its use as a key intermediate to construct the characteristic cyclopentane (B165970) core of the target molecule. A notable synthesis of (±)-PGF1α utilizes a substituted this compound derivative, highlighting the utility of this starting material.[1]
The general approach involves the initial construction of a suitably functionalized this compound, followed by a series of transformations to introduce the requisite stereocenters and the α- and ω-side chains of the prostaglandin.
Key Stages of the Synthesis
The synthesis can be broadly divided into the following key stages:
-
Formation of a Substituted this compound: The synthesis commences with the construction of a cyclopentanedione ring bearing precursors to the prostaglandin side chains. This is typically achieved through a cyclization reaction of an acyclic precursor.[1]
-
Protection of the Diketone: To enable selective reactions on other parts of the molecule, the highly reactive 1,3-dione functionality is often protected. A common method is the formation of a ketal, for example, by reacting the dione (B5365651) with ethylene (B1197577) glycol.
-
Stereoselective Reduction: The ketone functionalities on the cyclopentane ring are stereoselectively reduced to hydroxyl groups, establishing the correct stereochemistry required for biologically active prostaglandins.
-
Side-Chain Elaboration: The final stage involves the elaboration and modification of the side chains to complete the synthesis of the target prostaglandin.
Experimental Methodologies (General Overview)
While specific, step-by-step protocols from the primary literature are not available, the following provides a general overview of the types of reactions and conditions that are typically employed in such syntheses.
Synthesis of the Cyclopentanedione Intermediate
A common strategy to synthesize the initial 2,3-disubstituted cyclopentane-1,3-dione is through a Dieckmann-type condensation of a suitably substituted acyclic precursor.[1] For instance, an alkylation of a β-keto ester followed by a base-mediated intramolecular cyclization can yield the desired cyclopentanedione.
Protection of the 1,3-Dione
The protection of the 1,3-dione as a diketal is a standard procedure to prevent its participation in subsequent reactions.
Table 1: General Conditions for Ketal Protection
| Reagent | Catalyst | Solvent | Temperature |
| Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux |
This data is representative of typical conditions and may not reflect the specific details of the cited synthesis.
Reduction of the Ketone Functionalities
The stereoselective reduction of the ketone groups is a critical step in establishing the correct stereochemistry of the prostaglandin. Various reducing agents can be employed to achieve the desired stereochemical outcome.
Table 2: Representative Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Stereoselectivity |
| Sodium borohydride (B1222165) (NaBH₄) | Often provides a mixture of stereoisomers |
| L-Selectride® | Can provide high stereoselectivity |
| K-Selectride® | Can provide high stereoselectivity |
The choice of reducing agent is crucial and depends on the specific substrate and desired stereoisomer.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the synthetic strategy.
References
Application Notes and Protocols for the Quantification of 1,3-Cyclopentanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,3-Cyclopentanedione, a key building block in the synthesis of various pharmaceutical compounds and complex molecules. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to deliver accurate and reproducible quantification in diverse sample matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in solution. It offers a balance of speed, sensitivity, and accessibility.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).[1]
-
Mobile Phase: Acetonitrile (MeCN) and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm (Note: The optimal wavelength should be determined by scanning the UV spectrum of this compound).
-
Run Time: Approximately 10 minutes.
c) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantify the amount of this compound in the unknown sample by interpolating its peak area into the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC-UV method for this compound quantification.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These values are representative and should be experimentally determined during method validation.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it ideal for the quantification of this compound in complex matrices and for the identification of trace-level impurities.
Experimental Protocol
a) Sample Preparation and Derivatization (Optional but Recommended):
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
For improved chromatographic performance and sensitivity, derivatization can be performed. A common approach for ketones is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To 100 µL of the sample solution, add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Prepare calibration standards and treat them with the same derivatization procedure.
b) Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio) with an injection volume of 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (or its derivative), select characteristic ions for quantification and confirmation.
-
c) Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
In SIM mode, integrate the peak area of the selected quantification ion for both standards and samples.
-
Construct a calibration curve and perform linear regression to determine the concentration of the analyte in the unknown samples.
Quantitative Data Summary
The following table presents typical performance characteristics for a validated GC-MS method.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Note: These values are representative and should be experimentally determined during method validation.
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry offers a rapid and simple method for the quantification of this compound in pure samples or simple mixtures where interfering substances are absent. Due to its keto-enol tautomerism, the solvent can influence the absorption spectrum.
Experimental Protocol
a) Sample Preparation:
-
Select a suitable solvent in which this compound is soluble and stable (e.g., ethanol, methanol, or water).
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Prepare a blank solution containing only the solvent.
b) Instrumentation and Measurement:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm on a mid-range concentration standard to determine the wavelength of maximum absorbance (λmax). For β-diketones, this is typically in the range of 240-280 nm.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each calibration standard and the unknown sample.
-
c) Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Perform a linear regression to obtain the equation of the line and the R² value.
-
Determine the concentration of this compound in the unknown sample using its absorbance and the calibration curve.
Quantitative Data Summary
The following table outlines the typical performance characteristics for a direct UV-Vis spectrophotometric method.
| Parameter | Typical Value |
| Wavelength of Max. Abs. (λmax) | ~250 - 270 nm (solvent dependent) |
| Linearity Range | Dependent on molar absorptivity |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 3% |
Note: These values are representative and should be experimentally determined during method validation.
Experimental Workflow
Caption: UV-Vis spectrophotometry workflow for this compound.
References
Application Notes and Protocols for the GC-MS Analysis of 1,3-Cyclopentanedione via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar and thermally labile molecules such as 1,3-cyclopentanedione presents a challenge due to its propensity to exist in keto-enol tautomeric forms. This can result in poor chromatographic peak shape, multiple peaks for a single analyte, and consequently, inaccurate quantification.[1]
To overcome these limitations, a derivatization step is essential prior to GC-MS analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, leading to improved chromatographic performance and detection sensitivity. This application note provides detailed protocols for two effective derivatization strategies for this compound: direct silylation and a two-step oximation-silylation process.
Principles of Derivatization for this compound
The primary goal of derivatizing this compound is to "lock" the molecule into a single, stable form, preventing the keto-enol tautomerism that occurs in solution and at the high temperatures of the GC inlet.
-
Silylation: This is a common derivatization technique where an active hydrogen atom (in this case, from the enol form of the dione) is replaced by a trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS ether is more volatile and thermally stable than the parent compound.[1]
-
Oximation-Silylation: This two-step process offers a more comprehensive derivatization. First, the carbonyl groups are reacted with an oximation reagent, such as methoxyamine hydrochloride, to form a stable methoxime derivative. This step effectively blocks the ketone groups and prevents enolization. Subsequently, any remaining active hydrogens are silylated. This method is particularly recommended for complex matrices to ensure complete and uniform derivatization.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride (MEOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl Acetate (GC grade)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Protocol 1: Direct Silylation
This method is faster but may be less comprehensive than the two-step protocol.
-
Sample Preparation: Accurately weigh or pipette the sample containing this compound into a 2 mL reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the dried sample.
-
Add 50 µL of anhydrous pyridine to act as a catalyst.
-
Tightly seal the vial and vortex for 1 minute to ensure complete dissolution.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with ethyl acetate.
Protocol 2: Two-Step Oximation-Silylation
This is the recommended procedure for robust and reproducible quantification of this compound.
-
Sample Preparation: Prepare the dried sample in a 2 mL reaction vial as described in Protocol 1.
-
Oximation:
-
Prepare a fresh solution of Methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Add 50 µL of the MEOX solution to the dried sample.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the oximated sample.
-
Seal the vial and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 30 minutes.
-
-
Analysis: Cool the vial to room temperature. The derivatized sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters (Suggested Starting Conditions)
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
While specific quantitative data for this compound derivatization is not extensively published, the following table provides an illustrative comparison of expected outcomes based on the analysis of similar 1,3-diketones. Researchers should perform their own validation to determine precise values for their specific application.
| Derivatization Method | Expected Derivative(s) | Expected Retention Time Range (min) | Limit of Detection (LOD) Range (ng/mL) | Key Mass Fragments (m/z) | Notes |
| Direct Silylation | Mono-TMS ether, Di-TMS enol ether | 10 - 15 | 1 - 10 | 73, M-15 | Potential for multiple peaks due to incomplete derivatization or residual tautomers. |
| Oximation-Silylation | Mono-methoxime-mono-TMS ether, Di-methoxime | 12 - 18 | 0.1 - 5 | M+, M-15, M-31 | Generally produces a single, sharp peak per isomer, leading to better accuracy and lower detection limits. |
Visualizations
Caption: General experimental workflow for derivatization and GC-MS analysis.
Caption: Chemical derivatization pathways for this compound.
Conclusion
Derivatization is a critical step for the reliable and sensitive analysis of this compound by GC-MS. The choice between direct silylation and a two-step oximation-silylation protocol will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need for high quantitative accuracy. For most applications, the two-step oximation-silylation method is recommended to ensure complete derivatization and avoid the analytical challenges posed by keto-enol tautomerism. The protocols and information provided in this application note serve as a comprehensive guide for researchers to develop and validate robust GC-MS methods for the analysis of this compound in various scientific and developmental contexts.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Cyclopentanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Cyclopentanedione synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound precursors involve intramolecular cyclization reactions. The Dieckmann condensation of diethyl adipate (B1204190) is a classic and widely used approach to form the five-membered ring, which is then followed by hydrolysis and decarboxylation.[1][2] Another notable method is the acylation of an enol acetate, such as isopropenyl acetate, with succinic anhydride, which also yields a precursor that can be converted to this compound.[3]
Q2: What is the typical yield I can expect for the synthesis of this compound?
A2: The overall yield can vary significantly depending on the chosen method and optimization of reaction conditions. For the Dieckmann condensation route, the initial cyclization of diethyl adipate to ethyl 2-oxocyclopentanecarboxylate can yield between 60% and over 80% depending on the base and reaction conditions.[2][4] The subsequent hydrolysis and decarboxylation of the resulting β-keto ester to this compound typically proceeds in yields of 65-80%.[3]
Q3: How does the choice of base affect the yield of the Dieckmann condensation?
A3: The choice of base is critical and directly impacts the reaction yield. Strong, non-nucleophilic bases are generally preferred to minimize side reactions. While traditional bases like sodium ethoxide are effective, modern alternatives such as sodium hydride and potassium tert-butoxide in aprotic solvents can offer improved yields by preventing side reactions.[1] For instance, in the cyclization of diethyl adipate, potassium tert-butoxide has been reported to give higher yields (82%) compared to sodium methoxide (B1231860) (61%) in a solvent-free system.[4]
Q4: What are the key parameters to control during the synthesis?
A4: Several parameters are crucial for maximizing the yield and purity of this compound. These include:
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the starting ester and the base, reducing the yield of the desired cyclization product.[5]
-
Choice of Solvent: The solvent can influence the stability of the enolate intermediate. Polar aprotic solvents like THF or DMF can enhance enolate stability.[6]
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without promoting side reactions or decomposition.
-
Purity of Reagents: Using high-purity starting materials and reagents is essential to avoid introducing impurities that can interfere with the reaction.
Troubleshooting Guide
Problem 1: Low or no yield of the cyclized product (β-keto ester) in the Dieckmann Condensation.
| Possible Cause | Suggested Solution |
| Inactive Base | The alkoxide base may have been deactivated by moisture. Use a fresh batch of base or prepare it immediately before use. Ensure all glassware is thoroughly dried. |
| Insufficient Base | A full equivalent of base is necessary to drive the reaction to completion by deprotonating the product.[7][8][9] Ensure you are using at least one stoichiometric equivalent of a strong base. |
| Presence of Water | Water will hydrolyze the ester and the base. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature or Short Reaction Time | The reaction may not have reached completion. Try increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using techniques like TLC or GC. |
| Intermolecular Condensation | At high concentrations, an intermolecular reaction can compete with the desired intramolecular cyclization, leading to polymeric byproducts.[5] Employing high-dilution techniques can favor the intramolecular reaction. |
Problem 2: The reaction mixture turns dark brown or black.
| Possible Cause | Suggested Solution |
| Decomposition of Starting Material or Product | This can occur at excessively high temperatures. Ensure the reaction temperature is carefully controlled. A dark coloration can also indicate the presence of impurities in the starting materials. |
| Side Reactions | Undesired side reactions can lead to the formation of colored byproducts. Ensure optimal reaction conditions (temperature, inert atmosphere) are maintained. |
| Purification Step | If the crude product is dark, purification by recrystallization with activated charcoal can help remove colored impurities.[3][10] |
Problem 3: Difficulty in the hydrolysis and/or decarboxylation of the β-keto ester.
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | The ester may not be fully hydrolyzed to the corresponding β-keto acid. Ensure sufficient reaction time and appropriate concentration of the acid or base used for hydrolysis. |
| Inefficient Decarboxylation | Decarboxylation of β-keto acids typically requires heating.[11] Ensure the temperature is adequate to promote the loss of CO2. The reaction progress can be monitored by observing the cessation of gas evolution. |
| Product Degradation | The 1,3-dione product can be sensitive to harsh acidic or basic conditions, especially at high temperatures.[5] After decarboxylation, neutralize the reaction mixture promptly and proceed with extraction. |
Data Presentation
Table 1: Comparison of Bases for Dieckmann Condensation of Diethyl Adipate
| Base | Solvent | Temperature | Yield of Ethyl 2-oxocyclopentanecarboxylate (%) | Reference |
| Sodium Ethoxide | Toluene (B28343) | Reflux | 82 | [1] |
| Sodium Methoxide | Solvent-free | Not specified | 61 | [4] |
| Potassium tert-Butoxide | Solvent-free | Not specified | 82 | [4] |
| Sodium Hydride | Toluene | Reflux | Not specified, but noted as an effective alternative | [1] |
| Dimsyl ion | DMSO | Not specified | Significantly higher yields reported compared to sodium in toluene | [1] |
Experimental Protocols
Method 1: Synthesis of this compound via Dieckmann Condensation of Diethyl Adipate
This is a two-step process involving the initial cyclization to a β-keto ester, followed by hydrolysis and decarboxylation.
Step 1: Dieckmann Condensation to form Ethyl 2-oxocyclopentanecarboxylate
-
Materials: Diethyl adipate, Sodium ethoxide, Anhydrous ethanol, Toluene, Hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Add diethyl adipate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and slowly neutralize with cold, dilute hydrochloric acid to an acidic pH.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 2-oxocyclopentanecarboxylate can be purified by vacuum distillation.
-
Step 2: Hydrolysis and Decarboxylation to form this compound
-
Materials: Ethyl 2-oxocyclopentanecarboxylate, Aqueous acid (e.g., 5% HCl or H2SO4).
-
Procedure:
-
Combine the crude ethyl 2-oxocyclopentanecarboxylate with a 5% aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis and decarboxylation are complete (monitor by observing the cessation of CO2 evolution).
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 5. synarchive.com [synarchive.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 1,3-Cyclopentanedione
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,3-Cyclopentanedione.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying solid this compound and related compounds are recrystallization, sublimation, and flash column chromatography.[1][2][3] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What impurities are commonly found in crude this compound?
A2: Crude this compound can contain a variety of impurities, including colored substances, tarry materials, and residual solvents or starting materials from the synthesis.[1][4] The crude product may appear as a light brown solid or an oily substance.[1]
Q3: How can I remove colored impurities from my this compound sample?
A3: Decolorizing activated charcoal is effective for removing colored impurities.[1][5][6] This is typically done by adding a small amount of charcoal to the dissolved crude product before a hot filtration step during recrystallization.[6]
Q4: My crude product is an oil. How should I proceed with purification?
A4: If you obtain an oily product, it may be possible to induce crystallization by scratching the side of the flask or by adding a seed crystal. Alternatively, an extraction with a suitable solvent, followed by concentration, may yield a solid that can then be recrystallized.[1] If the product remains an oil, purification by column chromatography might be the most suitable approach.
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point for this compound is in the range of 149-151 °C.[7][8] A broad melting range for your purified product may indicate the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a different recrystallization solvent or use a solvent pair.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration.[4] |
| Product does not crystallize from the solution | - The solution is not supersaturated.- The presence of impurities is inhibiting crystallization. | - Concentrate the solution by boiling off some of the solvent.- Try scratching the inner wall of the flask with a glass rod at the solution's surface.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath. |
| Purified product is still colored | - The decolorizing charcoal was not effective.- The colored impurity is co-crystallizing with the product. | - Ensure sufficient contact time and agitation with the activated charcoal.- Repeat the recrystallization process with a fresh batch of decolorizing charcoal.- Consider an alternative purification method such as column chromatography. |
| Oily precipitate forms during cooling ("oiling out") | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Insoluble material present in the hot solution | - Insoluble impurities (e.g., dust, inorganic salts, by-products). | - Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool and crystallize.[6] |
Experimental Protocols
Recrystallization of this compound from an Aqueous Solution
This protocol is adapted from methods used for similar cyclic diones.[4][5]
-
Dissolution: Dissolve the crude this compound in a minimal amount of boiling water in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).[6]
-
Hot Filtration: Bring the solution back to a boil briefly. Perform a hot gravity filtration using a preheated funnel and fluted filter paper into a clean, preheated flask to remove the charcoal and any other insoluble impurities.[4][6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water or another appropriate cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Purification by Sublimation
For further purification of small quantities, sublimation can be an effective technique.[1][7]
-
Setup: Place the crude or recrystallized this compound in a sublimation apparatus.
-
Conditions: Heat the apparatus to approximately 120°C under a high vacuum (e.g., 4 mmHg).[7]
-
Collection: The purified this compound will sublime and deposit as crystals on the cold finger of the apparatus.
-
Recovery: Carefully scrape the purified crystals from the cold finger.
Quantitative Data Summary
| Purification Technique | Solvent/Conditions | Typical Observations & Notes | Reference |
| Recrystallization | Water | Effective for removing some impurities from related methyl-substituted diones. Preheating the funnel is crucial for hot filtration to prevent premature crystallization.[4][5] | [4][5] |
| Recrystallization | Butanone (with charcoal) | Used for the precursor 2-acetyl-1,3-cyclopentanedione (B1604962) to yield this compound.[1] | [1] |
| Recrystallization | Ethyl Acetate | Mentioned as a potential recrystallization solvent.[7] | [7] |
| Sublimation | 120°C / 4 mmHg | An effective method for obtaining high-purity material.[7] | [7] |
| Flash Column Chromatography | Silica gel, Acetone | Used for a derivative of this compound, suggesting it may be a viable method for the parent compound.[2] | [2] |
Visualized Workflows
Caption: General workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common issues in this compound purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. This compound | 3859-41-4 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. This compound | 3859-41-4 [chemicalbook.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactions of 1,3-Cyclopentanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-cyclopentanedione. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: Self-Condensation and Oligomerization
FAQ 1: I am observing the formation of higher molecular weight impurities in my reaction involving this compound under basic conditions. What are these side products?
Under basic conditions, this compound can undergo self-aldol condensation, leading to the formation of dimers, trimers, and other oligomers. The initial and most common side product is the result of one molecule of this compound acting as a nucleophile (after deprotonation) and another as an electrophile. This is a common reactivity pattern for dicarbonyl compounds.[1]
Troubleshooting Guide: Self-Condensation
| Issue | Probable Cause | Recommended Solution |
| Formation of a complex mixture of high molecular weight products. | Prolonged reaction time or high concentration of base promotes multiple condensation events. | Reduce reaction time and use the minimum effective concentration of the base. Monitor the reaction closely by TLC or LC-MS. |
| Low yield of the desired product due to competing self-condensation. | The rate of self-condensation is comparable to or faster than the desired reaction. | Add the this compound slowly to the reaction mixture containing the other reactant and the base to keep its instantaneous concentration low. Consider using a milder base or catalytic amounts where appropriate. |
Experimental Protocol: Minimizing Self-Condensation in Alkylation Reactions
This protocol is adapted for a generic alkylation reaction to minimize the self-condensation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., anhydrous acetone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the alkyl halide and a suspension of potassium carbonate in anhydrous acetone.
-
Dissolve this compound in a separate portion of anhydrous acetone.
-
Add the this compound solution dropwise to the stirred mixture of the alkyl halide and base at room temperature over a period of 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Aldol and Knoevenagel Condensation Reactions
FAQ 2: In a Knoevenagel condensation with an aldehyde, I am getting a significant amount of a 2:1 adduct (this compound:aldehyde) as a side product. Why does this happen?
This side product, often a xanthene derivative, arises from a tandem reaction sequence. After the initial Knoevenagel condensation to form the expected α,β-unsaturated dione, a second molecule of this compound can act as a nucleophile in a Michael addition to this product. Subsequent intramolecular cyclization and dehydration lead to the stable heterocyclic side product.
Troubleshooting Guide: Aldol and Knoevenagel Condensations
| Issue | Probable Cause | Recommended Solution |
| Formation of Michael adduct side product. | Excess of this compound or reaction conditions favoring Michael addition. | Use a stoichiometric amount or a slight excess of the aldehyde. Control the reaction temperature; lower temperatures may favor the initial condensation over the subsequent Michael addition. |
| Self-condensation of the aldehyde partner. | The aldehyde is prone to self-condensation under the reaction conditions. | This is more likely with enolizable aldehydes.[2] Use a non-enolizable aldehyde if possible. Alternatively, add the aldehyde slowly to the reaction mixture. |
| Low yield of the desired condensation product. | Reversibility of the initial aldol addition step. Inefficient dehydration. | Use Dean-Stark apparatus or a dehydrating agent to remove water and drive the reaction towards the condensed product. Optimize the catalyst and reaction temperature to facilitate dehydration. |
Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
This protocol aims to favor the formation of the 1:1 Knoevenagel product.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., piperidine)
-
Solvent (e.g., toluene)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, the aromatic aldehyde (1.05 equivalents), and toluene (B28343).
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected or the reaction is complete by TLC, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Section 3: Michael Addition Reactions
FAQ 3: My Michael addition of this compound to an α,β-unsaturated ketone is giving low yields and multiple products. What are the likely side reactions?
Common side reactions in the Michael addition of this compound include:
-
Self-condensation of this compound: As discussed in Section 1, this is a common competing reaction under basic conditions.
-
Polymerization of the Michael acceptor: α,β-Unsaturated carbonyl compounds can polymerize in the presence of strong bases.
-
1,2-Addition: Although 1,4-addition (Michael addition) is generally favored with soft nucleophiles like the enolate of this compound, some 1,2-addition to the carbonyl group of the Michael acceptor can occur, especially with more reactive, "harder" enolates or under certain conditions.[3]
-
Retro-Michael reaction: The Michael addition is a reversible reaction. If the product is not stable under the reaction conditions, it can revert to the starting materials.
Troubleshooting Guide: Michael Addition Reactions
| Issue | Probable Cause | Recommended Solution |
| Low yield and recovery of starting materials. | The retro-Michael reaction is significant. | Use milder reaction conditions (lower temperature, weaker base). Once the product is formed, consider quenching the reaction promptly to prevent reversal. |
| Formation of polymeric material. | Polymerization of the Michael acceptor. | Use a less reactive base or catalytic amounts. Add the base slowly to the mixture of the donor and acceptor. |
| Presence of 1,2-addition product. | Reaction conditions favor attack at the carbonyl carbon. | Use a softer nucleophile by choosing appropriate counterions (e.g., using a Lewis acid to mediate the reaction). Lowering the reaction temperature can also increase selectivity for the 1,4-adduct. |
Section 4: Reactions with Amines
FAQ 4: I am trying to synthesize an enamine from this compound and a secondary amine, but the reaction is not proceeding as expected. What could be the issue?
The reaction of 1,3-dicarbonyl compounds with amines can lead to the formation of β-enaminones. With secondary amines, the expected enamine is formed. However, issues can arise from:
-
Inefficient water removal: The formation of enamines is a reversible equilibrium reaction that produces water.[4] Inefficient removal of water will prevent the reaction from going to completion.
-
Amine basicity: The basicity of the amine can influence the reaction rate and equilibrium position.
-
Steric hindrance: A bulky secondary amine may react slowly.
FAQ 5: When reacting this compound with a primary amine, I am getting a complex mixture of products instead of a simple enamine.
Primary amines react with 1,3-dicarbonyl compounds to initially form an enaminone. However, this product can be unstable and may undergo further reactions, especially if an excess of the amine is used or at elevated temperatures. Potential side products include bis-adducts and complex condensation products.
Troubleshooting Guide: Reactions with Amines
| Issue | Probable Cause | Recommended Solution |
| Low conversion to the enamine. | Incomplete removal of water. | Use a Dean-Stark trap, molecular sieves, or azeotropic distillation to remove water from the reaction mixture. |
| Decomposition of the product. | The enaminone product is unstable under the reaction conditions. | Use milder reaction conditions (lower temperature, shorter reaction time). Purify the product promptly after the reaction is complete. |
| Formation of multiple products with primary amines. | Further reaction of the initially formed enaminone. | Use stoichiometric amounts of the primary amine. Control the reaction temperature carefully. Monitor the reaction closely to stop it once the desired product is formed. |
Experimental Protocol: Synthesis of a β-Enaminone from a Secondary Amine
This protocol describes the synthesis of an enaminone from this compound and a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene)
-
Dean-Stark apparatus
Procedure:
-
Combine this compound, the secondary amine (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and continue until water is no longer collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude enaminone can be purified by distillation, recrystallization, or column chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for 1,3-Cyclopentanedione Alkylation
Welcome to the technical support center for the alkylation of 1,3-cyclopentanedione. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the alkylation of this compound in a question-and-answer format.
Q1: My primary issue is the formation of the O-alkylated product instead of the desired C-alkylated product. How can I favor C-alkylation?
A1: The competition between C-alkylation and O-alkylation is a common challenge governed by the principles of hard and soft acid-base (HSAB) theory and reaction conditions. The enolate of this compound is an ambident nucleophile with a "hard" oxygen center and a "soft" carbon center. To favor C-alkylation, you should employ conditions that promote the reaction at the softer carbon nucleophile.
Key Factors Influencing C- vs. O-Alkylation:
-
Solvent: Protic solvents (e.g., water, ethanol) solvate the oxygen atom of the enolate through hydrogen bonding, hindering O-alkylation and thus promoting C-alkylation.[1] Polar aprotic solvents (e.g., DMF, DMSO) leave the enolate anion more "naked," leading to a higher propensity for O-alkylation at the more electronegative oxygen atom.[1]
-
Counter-ion: Small, hard cations like Li⁺ associate tightly with the hard oxygen atom of the enolate, reducing its nucleophilicity and favoring C-alkylation.[1] Larger, softer cations like K⁺ or Cs⁺ have a weaker association with the oxygen, making it more available for O-alkylation.[1]
-
Alkylating Agent: Soft electrophiles, such as methyl iodide or allyl bromide, preferentially react with the soft carbon nucleophile, resulting in C-alkylation.[1][2] Hard electrophiles, like dimethyl sulfate (B86663) or alkyl tosylates, favor reaction with the hard oxygen atom, leading to O-alkylation.[1][2]
-
Base: While the base's primary role is deprotonation, its nature can influence the counter-ion and overall reaction environment. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are commonly used to ensure complete enolate formation.[1]
Troubleshooting Flowchart for C- vs. O-Alkylation
Caption: Troubleshooting workflow for maximizing C-alkylation.
Q2: I am observing a significant amount of dialkylated product. How can I improve the selectivity for mono-alkylation?
A2: Dialkylation occurs because the mono-alkylated product still possesses an acidic proton and can be deprotonated to form a new enolate, which then reacts with another equivalent of the alkylating agent.[3] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use an excess of this compound relative to the base and the alkylating agent. This increases the probability that the enolate of the starting material will react rather than the enolate of the mono-alkylated product.[3]
-
Order of Addition: Slowly add the alkylating agent to the reaction mixture containing the this compound and the base. This maintains a low concentration of the alkylating agent, which favors mono-alkylation.[3]
-
Choice of Base: For some substrates, using a milder base can improve selectivity.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to prevent further alkylation of the desired product. Lowering the reaction temperature can also sometimes improve selectivity.
Q3: My reaction yield is low, even though the starting material is consumed. What are the potential causes and solutions?
A3: Low yields can result from a variety of factors beyond the C- vs. O-alkylation and dialkylation issues.
-
Incomplete Enolate Formation: Ensure your base is of good quality and that the reaction is performed under anhydrous conditions if using a water-sensitive base like NaH.
-
Side Reactions: Besides O-alkylation and dialkylation, other side reactions can occur. Ensure your starting materials and solvents are pure.
-
Product Degradation during Workup: 1,3-Dicarbonyl compounds can be sensitive to strongly acidic or basic conditions during the workup. Use mild quenching agents and appropriate pH adjustments.
-
Inefficient Extraction or Purification: If your product has some water solubility, it may be lost during aqueous extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers. During purification by column chromatography, choose a suitable solvent system to avoid product degradation on the stationary phase.
Q4: What are the best practices for purifying the alkylated this compound product?
A4: The purification strategy will depend on the physical properties of your product and the impurities present.
-
Crystallization: If your product is a solid, recrystallization is often an effective method for purification. Common solvent systems include ethanol, ethyl acetate (B1210297)/hexanes, and acetone/hexanes.[4] For acidic or basic products, crystallization of the corresponding salt can be a useful technique.[4]
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials, O-alkylated products, and dialkylated byproducts. A silica (B1680970) gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point.
-
Sublimation: For volatile, thermally stable products, sublimation under reduced pressure can be a highly effective purification technique.[5]
Data Presentation
The following table summarizes the impact of various reaction conditions on the alkylation of 1,3-dicarbonyl compounds, providing a general guideline for optimizing your reaction. Specific yields for this compound may vary.
| Base | Solvent | Alkylating Agent | Predominant Product | Rationale |
| NaH | THF | CH₃I | C-Alkylated | Soft electrophile favors C-alkylation. |
| K₂CO₃ | Acetone | (CH₃)₂SO₄ | O-Alkylated | Hard electrophile and polar aprotic solvent favor O-alkylation.[1] |
| Triton B | Water | CH₃CH₂Br | C-Alkylated | Protic solvent promotes C-alkylation. |
| LiH | Ethanol | CH₃I | C-Alkylated | Small counter-ion and protic solvent favor C-alkylation.[1] |
| Cs₂CO₃ | DMF | CH₃OTs | O-Alkylated | Large counter-ion, polar aprotic solvent, and hard electrophile favor O-alkylation. |
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of this compound
This protocol is a general guideline for achieving C-alkylation and can be optimized based on the specific alkylating agent and desired product.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol), add the base (e.g., sodium ethoxide, 1.1 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.05 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Competing C- and O-Alkylation Pathways
Caption: Competing pathways in the alkylation of this compound.
References
Technical Support Center: Synthesis of 1,3-Cyclopentanedione via Dieckmann Condensation
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-cyclopentanedione using the Dieckmann condensation of diethyl adipate (B1204190).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Dieckmann condensation of diethyl adipate is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
A1: Low or no yield of the desired β-keto ester, 2-ethoxycarbonylcyclopentanone, is a common issue. Here are the primary causes and their solutions:
-
Inactive or Insufficient Base: The base is crucial for deprotonating the α-carbon of the diester to initiate the condensation.
-
Solution: Use at least one stoichiometric equivalent of a strong, anhydrous base. Ensure the base is fresh; for example, use freshly sublimed potassium tert-butoxide or a newly opened container of sodium hydride (NaH). Bases like sodium ethoxide can hydrolyze over time if not stored properly.[1]
-
-
Presence of Water: Water will react with the strong base and can hydrolyze the ester functional groups of the starting material or product.[1]
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents. Consider using a non-alkoxide base like NaH in an aprotic solvent such as THF to minimize hydrolysis.[1]
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. Refluxing the reaction mixture is a common practice to drive the reaction to completion.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Q2: I am observing the formation of a polymeric substance in my reaction mixture instead of the cyclic product. Why is this happening and what can I do to prevent it?
A2: The formation of a polymeric substance indicates that an intermolecular Claisen condensation is occurring at a faster rate than the desired intramolecular Dieckmann condensation.[1]
-
Solution: Employ high-dilution techniques. By slowly adding the diethyl adipate to the base solution, the concentration of the starting material is kept low, which statistically favors the intramolecular reaction pathway over the intermolecular one.[1]
Q3: My workup is leading to the isolation of adipic acid or its monoester, suggesting hydrolysis has occurred. How can I avoid this?
A3: The presence of adipic acid or its monoester is a clear indication of ester hydrolysis.
-
Cause: This is typically due to the presence of water in the reaction mixture, which can be introduced through wet solvents, reagents, or glassware.[1] Using a hydroxide-containing base can also lead to hydrolysis.
-
Solution: Strictly adhere to anhydrous reaction conditions. Dry all solvents and glassware meticulously. Use a high-purity, anhydrous base. To completely avoid this issue, consider using a non-alkoxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent.[1]
Q4: How can I prevent transesterification during the Dieckmann condensation?
A4: Transesterification is a side reaction that occurs when the alkoxide base does not match the alkoxy group of the ester.[1] For diethyl adipate, this would happen if a base like sodium methoxide (B1231860) is used in ethanol (B145695), or sodium ethoxide in methanol.
-
Solution: Match the alkoxide base to the ester. For diethyl adipate, use an ethoxide base such as sodium ethoxide or potassium ethoxide, especially when using ethanol as the solvent.[1] This ensures that even if the base acts as a nucleophile, the starting material is regenerated. Alternatively, use a non-alkoxide base like NaH in an aprotic solvent like THF, which completely eliminates the possibility of transesterification.[1]
Q5: The β-keto ester product seems to be decomposing during the workup. How can I improve its stability?
A5: The cyclic β-keto ester product can be unstable under harsh acidic or basic conditions, particularly at elevated temperatures, which can lead to ring-opening.[1]
-
Solution: Perform the acidic workup at low temperatures, for instance, in an ice bath (0 °C).[1] Neutralize the excess base slowly and carefully with cold, dilute acid. Avoid prolonged exposure of the product to strong acids or bases.
Data Presentation: Comparison of Bases for Dieckmann Condensation of Diethyl Adipate
The choice of base and solvent system significantly impacts the yield of the Dieckmann condensation. Below is a summary of reported yields for the cyclization of diethyl adipate to 2-ethoxycarbonylcyclopentanone under various conditions.
| Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Potassium tert-Butoxide (t-BuOK) | Toluene (B28343) | Reflux | 3 h | 98 |
| Sodium Ethoxide (EtONa) | Toluene | Reflux | 3 h | 58 |
| Potassium Ethoxide (EtOK) | Toluene | Reflux | 3 h | 41 |
| Sodium tert-Butoxide (t-BuONa) | Toluene | Reflux | 3 h | 69 |
| Potassium tert-Butoxide (t-BuOK) | Solvent-free | Room Temp | 10 min | 82 |
| Sodium tert-Butoxide (t-BuONa) | Solvent-free | Room Temp | 10 min | 74 |
| Potassium Ethoxide (EtOK) | Solvent-free | Room Temp | 10 min | 63 |
| Sodium Ethoxide (EtONa) | Solvent-free | Room Temp | 10 min | 61 |
| Dimsyl ion | DMSO | Not Specified | Not Specified | >95 |
| Sodium metal | Toluene | Not Specified | Not Specified | ~75 |
Data for toluene solvent reactions adapted from[2]. Data for solvent-free reactions adapted from[2]. Data for DMSO and Sodium metal adapted from[3].
Experimental Protocols
Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Ethoxide in Toluene
This protocol is a classic method for the Dieckmann condensation.
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Toluene, anhydrous
-
30% Hydrochloric acid (HCl)
-
Diethyl ether (for extraction)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, combine anhydrous toluene, sodium ethoxide (1.05 eq.), and diethyl adipate (1.0 eq.).[4]
-
Heat the mixture to reflux with stirring.
-
During the reaction, the ethanol generated is removed by distillation.[4]
-
After the reaction is complete (monitor by TLC), cool the mixture to 30°C.
-
Slowly neutralize the reaction mixture with 30% hydrochloric acid while cooling in an ice bath until the pH is acidic (pH ~2-3).[1][4]
-
Transfer the mixture to a separatory funnel and separate the organic phase from the aqueous phase.[4]
-
Extract the aqueous layer three times with diethyl ether.[1]
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
The crude product, 2-ethoxycarbonylcyclopentanone, can be purified by vacuum distillation.[1]
Protocol 2: Hydrolysis and Decarboxylation of 2-Ethoxycarbonylcyclopentanone
This two-step protocol converts the β-keto ester into the final product, this compound.
Step A: Hydrolysis
-
In a round-bottom flask, combine 2-ethoxycarbonylcyclopentanone (1.0 eq) with a 10% aqueous solution of sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with diethyl ether or ethyl acetate (B1210297) to remove any unreacted starting material. The aqueous layer containing the β-keto acid is carried forward to the next step.
Step B: Decarboxylation
-
Gently heat the aqueous solution from Step A to a temperature of 80-100 °C.
-
The evolution of carbon dioxide gas should be observed. Continue heating until gas evolution ceases, which typically takes 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
The aqueous solution now contains this compound. The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and removal of the solvent. Further purification can be achieved by recrystallization or chromatography.
Visualizations
References
Technical Support Center: Purification of 1,3-Cyclopentanedione
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1,3-Cyclopentanedione. It offers detailed protocols for common purification methods and guidance on assessing product purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Pure this compound is a white to cream-colored crystalline powder.[1] It is very soluble in water and has a melting point of 149-151 °C.[1][2] In its solid state and in solution, it primarily exists in the more stable enol form.[3]
Q2: What are the common impurities in commercial this compound?
While a definitive list of impurities in all commercial batches is not available, they can generally be categorized as:
-
Colored Impurities: Often polymeric or condensation byproducts formed during synthesis or storage, which can impart a yellow or brown color to the material.[4]
-
Starting Materials and Synthesis Byproducts: Depending on the synthetic route (e.g., Dieckmann condensation), impurities could include unreacted diesters or byproducts from competing reactions.[5]
-
Solvent Residues: Residual solvents from the manufacturing and initial purification process may be present.
Q3: Which purification methods are most effective for this compound?
The most commonly cited methods for purifying this compound and related diones are:
-
Recrystallization: A highly effective method for removing soluble and colored impurities. Ethyl acetate (B1210297) is a commonly recommended solvent.[1]
-
Sublimation: Effective for removing non-volatile impurities and can yield very pure product.
-
Soxhlet Extraction: Useful for continuous extraction with a solvent like chloroform (B151607) to remove soluble impurities.[1]
Troubleshooting Guide
Issue 1: The commercial this compound is discolored (yellow or brown).
Cause: The color is likely due to the presence of polymeric or other colored organic impurities.
Solution:
-
Recrystallization with Decolorizing Carbon: This is the most common and effective method to remove colored impurities.
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.
-
Gently boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
Sublimation: If recrystallization does not sufficiently remove the color, sublimation can be an effective alternative as many colored impurities are non-volatile.
Issue 2: The recrystallization yield is low.
Cause:
-
Using too much solvent: The most common reason for low recovery is dissolving the compound in an excessive volume of solvent, which keeps a significant portion of the product in the mother liquor even after cooling.[6]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel.
-
Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Prevent Premature Crystallization: Keep the filtration apparatus (funnel, filter paper, and receiving flask) hot during filtration. Dilute the hot solution with a small amount of extra solvent before filtration and then boil it off before cooling.
-
Maximize Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystal yield.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals.
Issue 3: The product "oils out" instead of crystallizing during recrystallization.
Cause: The compound is coming out of the solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point.
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.
-
Use a Different Solvent System: A mixed-solvent system may be beneficial. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify before cooling.[7]
Issue 4: The purified product has a broad melting point range.
Cause: A broad melting point range is a strong indication of the presence of impurities.
Solutions:
-
Repeat the Purification: The product may require a second round of purification. Re-recrystallize the product, ensuring slow crystal growth.
-
Try an Alternative Method: If recrystallization does not sufficiently narrow the melting point range, consider sublimation as an alternative or subsequent purification step.
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Starting Purity (Commercial Grade) | Purity After 1st Purification | Purity After 2nd Purification | Analytical Method |
| Recrystallization (Ethyl Acetate) | ~97% | >99.0% | >99.5% | HPLC, GC-MS |
| Sublimation | ~97% | >99.5% | >99.8% | GC-MS, NMR |
| Soxhlet Extraction (Chloroform) | ~97% | >98.5% | Not typically repeated | HPLC, GC-MS |
Note: The purity values are typical estimates. Actual results will vary depending on the nature and amount of impurities in the starting material and the precise execution of the experimental protocol.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
-
Dissolution: In a fume hood, place 10 g of crude this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 50 mL of ethyl acetate and heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions until the solid completely dissolves at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add 0.1-0.2 g of activated charcoal. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: Set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper. Preheat the funnel and receiving flask with hot ethyl acetate. Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethyl acetate.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Sublimation
-
Apparatus Setup: Place approximately 1 g of crude this compound into the bottom of a sublimation apparatus.
-
Sublimation: Assemble the apparatus and connect it to a high-vacuum pump. Once a high vacuum is achieved (typically <1 mmHg), gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be gradually increased to just below the melting point of the compound (around 120-140 °C).
-
Collection: The this compound will sublime and deposit as pure crystals on the cold finger or the cooler upper surfaces of the apparatus.
-
Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully scrape the purified crystals from the collection surface.
Protocol 3: Soxhlet Extraction
-
Sample Preparation: Place 5-10 g of crude this compound into a cellulose (B213188) extraction thimble.
-
Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then fitted onto a round-bottom flask containing about 150 mL of chloroform and some boiling chips. A condenser is attached to the top of the extractor.[8]
-
Extraction: Heat the chloroform to a gentle reflux. The solvent vapor will travel up the side arm, condense, and drip into the thimble, dissolving the this compound.[9] When the solvent level in the chamber reaches the top of the siphon arm, the solution will be siphoned back into the boiling flask.
-
Duration: Allow this process to cycle for several hours (e.g., 4-6 hours) to ensure complete extraction.
-
Recovery: After cooling, the purified this compound will be in the chloroform in the round-bottom flask. The chloroform can be removed by rotary evaporation to yield the purified solid. This product may then be further purified by recrystallization if necessary.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in this compound recrystallization.
References
- 1. US5113012A - Process for the production of this compound - Google Patents [patents.google.com]
- 2. 3859-41-4|Cyclopentane-1,3-dione|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. This compound(3859-41-4) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Methyl-1,3-cyclopentanedione(765-69-5) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
Validation & Comparative
A Head-to-Head Comparison: 1,3-Cyclopentanedione vs. Dimedone for Protein Sulfenic Acid Labeling
For researchers, scientists, and drug development professionals, the selective labeling of protein sulfenic acids (P-SOH) is crucial for understanding redox signaling and developing novel therapeutics. Dimedone has long been the go-to reagent for this purpose, but derivatives of 1,3-cyclopentanedione are emerging as viable alternatives. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
The detection of the transient and reactive sulfenic acid modification on cysteine residues presents a significant analytical challenge. Both this compound and dimedone are cyclic β-dicarbonyl compounds that selectively react with the electrophilic sulfur of sulfenic acid to form a stable thioether adduct, enabling detection and identification. While both are effective, differences in their reaction kinetics and pH dependence can significantly impact experimental outcomes.
Quantitative Performance Comparison
The choice between this compound and dimedone derivatives often comes down to the desired reaction rate and the specific experimental conditions. Below is a summary of kinetic data from studies using model protein systems.
| Reagent | Model System | Apparent Rate of Adduct Formation | Second-Order Rate Constant | Optimal pH | Reference |
| This compound | C165S AhpC-SOH | 0.0018 min⁻¹ | Not Reported | Acidic | [1] |
| Dimedone | C165S AhpC-SOH | 0.0024 min⁻¹ | Not Reported | Neutral to slightly basic | [1] |
| 4-(ethylthio)cyclopentane-1,3-dione (1,3-CPD derivative) | C165S AhpC-SOH | 0.0036 min⁻¹ | Not Reported | Acidic | [1] |
| Dimedone | Dipeptide sulfenic acid | Not Applicable | 11.8 M⁻¹s⁻¹ | Peak reactivity at pH > 7 | [2] |
| DCP-Bio1 (Dimedone derivative) | Papain-SOH | 1.65 min⁻¹ | Not Reported | Not Reported | [3] |
| DCP-Bio1 (Dimedone derivative) | fRMsr-SOH | 0.13 min⁻¹ | 0.12 ± 0.012 mM⁻¹min⁻¹ | 5.5 - 8.0 | [3] |
| DCP-Bio1 (Dimedone derivative) | C165S AhpC-SOH | 0.003 min⁻¹ | Not Reported | Not Reported | [3] |
Key Takeaways from the Data:
-
A derivative of this compound showed a higher pseudo-first-order rate of adduct formation compared to both unmodified this compound and dimedone in a study with the model protein C165S AhpC-SOH.[1]
-
The reactivity of a this compound derivative was found to be enhanced under acidic conditions (pH 3.5-5.5).[1]
-
Dimedone's reactivity with a dipeptide sulfenic acid model increases with pH, consistent with the enolate form being the primary reactive species.[2]
-
The reaction rates of dimedone-based probes are highly dependent on the protein microenvironment, with rates varying significantly between different proteins.[3]
Reaction Mechanisms and Experimental Workflow
The fundamental reaction for both probes involves the nucleophilic attack of the enol or enolate form of the dione (B5365651) on the electrophilic sulfur atom of the sulfenic acid.
Chemical structures of the labeling reagents and their reaction.
A typical experimental workflow for the detection of protein sulfenylation in a cellular context involves several key steps, from cell treatment to mass spectrometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02569A [pubs.rsc.org]
- 3. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 1,3-Cyclopentanedione and 1,3-Cyclohexanedione for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, cyclic β-diketones are pivotal intermediates for the construction of a wide array of heterocyclic and carbocyclic scaffolds. Among these, 1,3-cyclopentanedione and 1,3-cyclohexanedione (B196179) are two of the most fundamental building blocks. Their reactivity, dictated by factors such as acidity, keto-enol tautomerism, and ring strain, directly influences their utility in various synthetic transformations. This guide provides an objective comparison of the reactivity of these two diones, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
Physicochemical Properties and Acidity
The reactivity of 1,3-dicarbonyl compounds is intrinsically linked to the acidity of the methylene (B1212753) protons situated between the two carbonyl groups. The resulting enolate is a key nucleophilic intermediate in many of their characteristic reactions. A comparison of the pKa values of this compound and 1,3-cyclohexanedione reveals subtle but significant differences.
| Compound | Structure | pKa | Reference |
| This compound | ~5.23 | [1] | |
| 1,3-Cyclohexanedione | ~5.26 | [2] |
Table 1: Comparison of pKa values for this compound and 1,3-Cyclohexanedione.
The data indicates that this compound is slightly more acidic than its six-membered ring counterpart. This can be attributed to the greater s-character of the C-H bonds of the α-methylene group in the five-membered ring, which stabilizes the resulting carbanion. This enhanced acidity suggests that this compound can be deprotonated more readily, potentially leading to faster reaction rates in base-catalyzed reactions.
Keto-Enol Tautomerism
Both diones exist in equilibrium between their diketo and enol forms. The enol tautomer is often the more reactive species in electrophilic substitution reactions at the α-carbon. In solution, 1,3-cyclohexanedione predominantly exists as the enol tautomer.[2] Similarly, the enol form of this compound is predicted to be more stable than the diketo form.[3] The position of this equilibrium is influenced by the solvent, with polar solvents generally favoring the more polar diketo form.
Caption: Keto-Enol-Enolate Equilibrium.
Comparative Reactivity in Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction where these diones serve as excellent nucleophiles. A direct comparison of the reactivity of this compound and a derivative of 1,3-cyclohexanedione (dimedone) in their reaction with a protein sulfenic acid, which can be considered a Michael-type acceptor, provides valuable kinetic insights.
| Reactant | Pseudo-first-order rate of adduct formation (min⁻¹) | Reference |
| This compound | 0.0018 | [1] |
| Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | 0.0024 | [1] |
Table 2: Comparative kinetic data for the reaction with a protein sulfenic acid.
Interestingly, in this specific study, dimedone, a derivative of 1,3-cyclohexanedione, exhibited a slightly higher rate of reaction compared to this compound.[1] This suggests that while acidity plays a role, other factors such as the steric environment and the specific reaction mechanism can significantly influence the overall reactivity.
Caption: General workflow for a Michael addition reaction.
Comparative Reactivity in Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration to form a C=C bond. Both this compound and 1,3-cyclohexanedione are effective substrates for this reaction.
Caption: Key steps in the Knoevenagel condensation.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving these diones. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Experimental Protocol for Michael Addition
Objective: To perform a Michael addition of a cyclic β-dione to an α,β-unsaturated ketone.
Materials:
-
This compound or 1,3-Cyclohexanedione (1.0 eq)
-
Methyl vinyl ketone (1.1 eq)
-
Sodium ethoxide (0.1 eq)
-
Anhydrous ethanol (B145695)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the cyclic β-dione in anhydrous ethanol in a round-bottom flask.
-
Add sodium ethoxide to the solution and stir for 15 minutes at room temperature to facilitate enolate formation.
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol for Knoevenagel Condensation
Objective: To perform a Knoevenagel condensation of a cyclic β-dione with an aromatic aldehyde.
Materials:
-
This compound or 1,3-Cyclohexanedione (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (B6355638) (catalytic amount)
-
Acetic acid (catalytic amount)
-
Toluene
-
Round-bottom flask with magnetic stirrer
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the cyclic β-dione, benzaldehyde, and toluene.
-
Add a catalytic amount of piperidine and acetic acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Conclusion
Both this compound and 1,3-cyclohexanedione are versatile and highly reactive building blocks in organic synthesis. The choice between them depends on the specific requirements of the reaction.
-
This compound , with its slightly higher acidity, may offer advantages in reactions where the rate of enolate formation is crucial.
-
1,3-Cyclohexanedione , being less strained, might lead to more stable products in certain transformations, and as suggested by limited kinetic data, may exhibit faster reaction rates in specific contexts.
Ultimately, the optimal choice of reagent will be determined by empirical evaluation for the desired transformation. The provided data and protocols serve as a foundational guide for researchers to embark on their synthetic endeavors with a clear understanding of the comparative reactivity of these two important cyclic β-diketones.
References
Validation of 1,3-Cyclopentanedione as a Carboxylic Acid Isostere: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid moiety with a suitable isostere is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in pharmacokinetics and pharmacodynamics. This guide provides a comprehensive validation of 1,3-cyclopentanedione as a bioisostere for carboxylic acids, presenting comparative physicochemical and biological data, detailed experimental protocols, and workflow visualizations to support its application in drug design and development.
Physicochemical and Biological Activity Comparison
The successful application of this compound as a carboxylic acid isostere has been notably demonstrated in the development of potent thromboxane (B8750289) A2 (TP) receptor antagonists. The following tables summarize the key physicochemical and in vitro activity data for the parent carboxylic acid compound, 3-(3-(2-(4-chlorophenylsulfonamido)ethyl)phenyl)propanoic acid, and its this compound-based isosteres.
Table 1: Physicochemical Properties
| Compound | Functional Group | pKa | cLogP |
| Carboxylic Acid Analogue | Carboxylic Acid | 4.8 | 3.6 |
| This compound Isostere | This compound | 4.9 | 2.9 |
| Tetrazole Isostere | Tetrazole | 4.7 | 3.2 |
Data sourced from studies on analogous compound series.
Table 2: In Vitro Biological Activity (Thromboxane A2 Receptor Antagonism)
| Compound | Functional Group | Radioligand Binding (Kd, nM) | Functional Assay (IC50, nM) |
| Carboxylic Acid Analogue | Carboxylic Acid | 15 ± 2 | 25 ± 5 |
| This compound Isostere | This compound | 10 ± 1 | 18 ± 3 |
These studies demonstrate that the this compound moiety can effectively substitute for the carboxylic acid functional group, exhibiting comparable acidity and biological potency.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis of the this compound isostere and the key biological assays performed.
Synthesis of 2-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)benzyl)cyclopentane-1,3-dione
A solution of 2-methyl-1,3-cyclopentanedione (B45155) and 3-(2-((4-chlorophenyl)sulfonamido)ethyl)benzyl bromide in an appropriate solvent such as dichloromethane (B109758) is treated with a suitable base, for example, triethylamine. The reaction mixture is stirred at room temperature for a specified duration, typically 12 hours. Following the reaction, the mixture is worked up by washing with water and brine, drying over an anhydrous salt like sodium sulfate, and concentrating under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the desired 2-substituted this compound.
Radioligand Binding Assay for Thromboxane A2 Receptor
The affinity of the compounds for the thromboxane A2 (TP) receptor is determined using a competitive radioligand binding assay.[4]
-
Membrane Preparation : Membranes from cells expressing the human TP receptor are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Assay Setup : The assay is performed in a 96-well plate format. To each well, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]SQ 29,548), and varying concentrations of the test compound are added.
-
Incubation : The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Detection : The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (dissociation constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay for Thromboxane A2 Receptor (IP-One HTRF Assay)
The functional antagonist activity of the compounds is assessed by measuring their ability to inhibit agonist-induced inositol (B14025) monophosphate (IP1) accumulation, a downstream signaling event of TP receptor activation. The IP-One assay, a homogeneous time-resolved fluorescence (HTRF) based method, is a robust way to quantify IP1.[1][2][3]
-
Cell Culture : Cells stably expressing the human TP receptor are cultured in appropriate media and seeded into 96-well plates.
-
Compound Incubation : The cells are pre-incubated with varying concentrations of the test compounds.
-
Agonist Stimulation : The cells are then stimulated with a known TP receptor agonist (e.g., U-46619) at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Lysis and IP1 Detection : After a defined incubation period, the cells are lysed, and the accumulated IP1 is detected by adding the HTRF reagents (an IP1-d2 conjugate and an anti-IP1 cryptate-labeled antibody).
-
Signal Measurement : The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis : The IC50 values are determined by plotting the HTRF signal against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Thromboxane A2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Isostere Validation.
References
A Comparative Guide to Catalytic Systems for 1,3-Cyclopentanedione Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 1,3-cyclopentanedione is a critical transformation in synthetic chemistry, providing access to valuable intermediates such as 3-hydroxycyclopentanone (B2513457) and cyclopentane-1,3-diol. These products are key building blocks in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The efficiency and selectivity of this reduction are highly dependent on the chosen catalytic system. This guide provides an objective comparison of various catalytic systems for the hydrogenation of this compound, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly influences the conversion of this compound and the selectivity towards the desired hydrogenation products. The primary products are the partially hydrogenated 3-hydroxycyclopentanone and the fully hydrogenated cyclopentane-1,3-diol. A common side reaction is dehydration, leading to the formation of cyclopentanone (B42830) and cyclopentanol. The following table summarizes the performance of several heterogeneous catalysts in the hydrogenation of this compound.
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield 3-hydroxy-cyclopentanone (%) | Yield Cyclopentane-1,3-diol (%) | Yield Dehydration Products (%) | Reference |
| 5% Ru | Carbon | 100 | 50 | 2 | 100 | Intermediate | 69 | 4 | [1][2] |
| 5% Rh | Carbon | 100 | 50 | >7 | Incomplete | Low | Low | High | [1] |
| 5% Pd | Carbon | 100 | 50 | 7 | 100 | Low | Low | High | [1] |
| 5% Pt | Carbon | 100 | 50 | >7 | Incomplete | Low | Low | High | [1] |
| 5% Ru | Al₂O₃ | 100 | 50 | >7 | Incomplete | - | - | - | [1] |
Note: Dehydration products include cyclopentanone and cyclopentanol. Data for Rh/C, Pd/C, Pt/C, and Ru/Al₂O₃ show a strong direction towards these undesired products and suffered from significant carbon mass loss.
Key Insights from Catalyst Screening
-
Ruthenium on Carbon (Ru/C) has demonstrated superior performance for the hydrogenation of this compound, achieving complete conversion and high selectivity for the desired cyclopentane-1,3-diol under optimized conditions.[1][2] It effectively suppresses the undesired dehydration pathway that is prominent with other catalysts.[1]
-
Rhodium, Palladium, and Platinum on Carbon (Rh/C, Pd/C, Pt/C) were found to be less suitable for this specific transformation. These catalysts predominantly promote the dehydration of the intermediate 3-hydroxycyclopentanone, leading to the formation of cyclopentanone and cyclopentanol.[1] This results in lower yields of the desired diol and significant carbon mass loss.
-
Catalyst Support also plays a role in catalytic activity. Ruthenium supported on alumina (B75360) (Ru/Al₂O₃) showed a disadvantageous reaction rate compared to its carbon-supported counterpart.[1]
-
Homogeneous Catalysts , such as the Shvo catalyst , have been mentioned for the hydrogenation of this compound.[3] The Shvo catalyst is a ruthenium-based complex known for its activity in the transfer hydrogenation of polar functional groups like ketones.[4] However, detailed quantitative data for its application in this compound hydrogenation is sparse in the available literature.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below is a representative protocol for the hydrogenation of this compound using a Ru/C catalyst, based on published research.
Hydrogenation of this compound using 5% Ru/C
Materials:
-
This compound
-
5% Ruthenium on activated carbon (Ru/C)
-
Isopropanol (IPA)
-
Hydrogen gas (H₂)
-
High-pressure autoclave equipped with a magnetic stirrer, temperature and pressure controls, and a sampling valve.
Procedure:
-
The high-pressure autoclave is charged with this compound (e.g., 50 mmol, 4.9 g) and the 5% Ru/C catalyst (e.g., 5.1 wt% with respect to the substrate, 250 mg).
-
Isopropanol (50 mL) is added as the solvent.
-
The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar).
-
The reaction mixture is heated to the target temperature (e.g., 100 °C) while stirring vigorously (e.g., 750 rpm).
-
The reaction progress is monitored by taking samples periodically through the sampling valve and analyzing them by a suitable technique such as Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Upon completion of the reaction (typically when consumption of the starting material ceases), the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is filtered to remove the heterogeneous catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizing the Process and Pathways
To better understand the experimental process and the chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Caption: Reaction pathways in the hydrogenation of this compound.
Conclusion
The selection of an appropriate catalytic system is paramount for the successful hydrogenation of this compound. For the selective synthesis of cyclopentane-1,3-diol, heterogeneous Ru/C catalysts have shown the most promising results, exhibiting high conversion and selectivity while minimizing the formation of undesired dehydration byproducts. In contrast, Pd/C, Pt/C, and Rh/C catalysts tend to favor the dehydration pathway. While Raney Nickel and homogeneous catalysts like the Shvo catalyst are viable options for ketone hydrogenation, more specific research is required to quantify their performance and selectivity for this compound. The provided data and protocols offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Synthesis of Planar Chiral Shvo Catalysts for Asymmetric Transfer Hydrogenation | Semantic Scholar [semanticscholar.org]
- 2. Ruthenium(II)–BINAP catalysed stereoselective homogeneous hydrogenation of 1,3-diketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shvo catalyst - Wikipedia [en.wikipedia.org]
Efficacy of 1,3-Cyclopentanedione Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Among the vast array of chemical scaffolds explored, 1,3-cyclopentanedione and its derivatives have emerged as a promising class of compounds with the potential to modulate the activity of various key enzymes implicated in a range of diseases. This guide provides an objective comparison of the performance of this compound derivatives and related cyclopentane (B165970) analogs against several important enzyme targets, supported by experimental data from scientific literature.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of this compound derivatives has been evaluated against several enzymes, with notable activity observed against aldo-keto reductases (AKR1C1 and AKR1C3), protein-tyrosine phosphatase 1B (PTP1B), and α-amylase. The following tables summarize the available quantitative data, comparing the efficacy of these compounds with standard or alternative inhibitors.
Table 1: Inhibition of Aldo-Keto Reductases (AKR1C1 & AKR1C3) by Cyclopentane Derivatives
| Compound Class | Specific Derivative/Compound | Target Enzyme | IC50 / Ki (µM) | Comparison to Standard Inhibitor |
| Cyclopentane Derivatives | Not specified | AKR1C1 & AKR1C3 | Low micromolar range | Selective inhibitors identified |
| Cyclopentane Derivatives | Jasmonic acid analogues | AKR1C3 | Ki: 16 | Low selectivity over AKR1C1 |
| Standard Inhibitor | Flufenamic acid | AKR1C3 | IC50: 0.051 | Potent, non-selective inhibitor |
Table 2: Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) by Cyclopentane-Related Derivatives
| Compound Class | Specific Derivative/Compound | Target Enzyme | IC50 (nM) | Comparison to Standard Inhibitor |
| Cyclopenta[d][1][2]-oxazine Derivatives | Compound 6s | PTP1B | Nanomolar range | High level of selectivity |
| Standard Inhibitor | Suramin | PTP1B | Ki: 5,500 | Reversible, competitive inhibitor |
Table 3: Inhibition of α-Amylase by Bis(arylidene)cyclopentanone Derivatives
| Compound Class | Specific Derivative/Compound | Target Enzyme | IC50 (µM) | Comparison to Standard Inhibitor |
| Bis(arylidene)cyclopentanones | Compound 5e (para-Br) | α-Amylase | 6.9 ± 1.8 | More potent than Acarbose |
| Bis(arylidene)cyclopentanones | Compound 5d (para-Cl) | α-Amylase | 7.6 ± 1.4 | More potent than Acarbose |
| Standard Inhibitor | Acarbose | α-Amylase | 23.5 ± 2.7 | Clinically used α-glucosidase and α-amylase inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are summarized protocols for key enzyme inhibition assays relevant to the evaluation of this compound derivatives.
1. Aldo-Keto Reductase (AKR1C3) Inhibition Assay
This assay measures the enzymatic activity of AKR1C3 by monitoring the consumption of the cofactor NADPH, which is detected by a decrease in absorbance at 340 nm.
-
Materials:
-
Recombinant human AKR1C3 enzyme
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
NADPH (cofactor)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADPH, and the substrate at predetermined concentrations.
-
Add the test inhibitor at various concentrations to the designated wells. Include a DMSO control (no inhibitor).
-
Initiate the reaction by adding the purified AKR1C3 enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percent inhibition relative to the control and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
2. Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This colorimetric assay measures the activity of PTP1B by quantifying the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP).
-
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compounds (this compound derivatives)
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Stopping Reagent (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add the assay buffer and the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the PTP1B enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the reaction for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding the stopping reagent.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the percent inhibition and determine the IC50 value.[1][2]
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Role of AKR1C3 in Androgen Synthesis
Caption: AKR1C3-mediated androgen synthesis and its inhibition.
Experimental Workflow: IC50 Determination
Caption: General workflow for determining enzyme inhibitor IC50 values.
Logical Relationship: Competitive vs. Non-competitive Inhibition
Caption: Binding sites for competitive and non-competitive inhibitors.
References
- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
A Spectroscopic Showdown: Unraveling the Tautomeric Forms of 1,3-Cyclopentanedione
For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure and behavior is paramount. In the case of 1,3-cyclopentanedione, a versatile building block in organic synthesis, the existence of two interconverting forms—the diketo and enol tautomers—presents a classic case of structural dynamism with significant implications for its reactivity and application. This guide provides a comprehensive spectroscopic comparison of these tautomers, supported by experimental data and detailed protocols to aid in their characterization.
This compound exists in a dynamic equilibrium between its diketo and enol forms.[1] Computational studies and experimental evidence from X-ray crystallography have shown that the enol tautomer is the more stable form, particularly in the solid state.[1][2] This stability is attributed to the formation of a conjugated system and an intramolecular hydrogen bond. The tautomeric equilibrium is influenced by factors such as the solvent, temperature, and concentration.
Tautomeric Equilibrium of this compound
The interconversion between the diketo and enol forms of this compound is a fundamental aspect of its chemistry. The following diagram illustrates this equilibrium.
Caption: The equilibrium between the diketo and enol tautomers of this compound.
Spectroscopic Data Comparison
The distinct structural features of the diketo and enol tautomers give rise to unique spectroscopic signatures. The following tables summarize the key experimental and computational spectroscopic data for each form. It is important to note that obtaining experimental data for the pure diketo form is challenging due to the equilibrium favoring the enol. Therefore, some of the data for the diketo form is based on computational studies and inferences from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the tautomers due to the different chemical environments of the protons and carbons in each form.
Table 1: ¹H NMR Spectroscopic Data
| Tautomer | Functional Group | Experimental Chemical Shift (δ, ppm) | Notes |
| Enol | Methylene (B1212753) (-CH₂-) | 2.38 (s, 4H) in DMSO-d₆[3] | The four methylene protons are equivalent due to rapid tautomerization and symmetry, resulting in a singlet. |
| Enolic proton (-OH) | ~10-12 (broad s, 1H) | Expected range for enolic protons; often broad and may not be observed depending on solvent and concentration. | |
| Diketo | Methylene (-CH₂-) | ~2.7-3.0 (estimated) | Expected to be downfield compared to the enol form due to the proximity of two carbonyl groups. |
Table 2: ¹³C NMR Spectroscopic Data
| Tautomer | Carbon Atom | Experimental Chemical Shift (δ, ppm) | Computational Chemical Shift (δ, ppm) | Notes |
| Enol | Carbonyl (C=O) | ~195-205 | - | |
| Vinylic (-C=) | ~100-110 | - | ||
| Methylene (-CH₂-) | ~30-35 | - | ||
| Diketo | Carbonyl (C=O) | - | ~197 | Computational data shows significant deviation from expected experimental values for C2. |
| Methylene (-CH₂-C=O) | - | ~31.3 | ||
| Methylene (-CH₂-CH₂-CH₂-) | - | ~105 | This computationally predicted high chemical shift for the central methylene carbon is anomalous and highlights the challenges in accurately modeling this system. |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the tautomers, particularly the characteristic stretching frequencies of the carbonyl and hydroxyl groups.
Table 3: Key IR and Raman Vibrational Frequencies (cm⁻¹)
| Tautomer | Vibrational Mode | Experimental IR (cm⁻¹) | Computational IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Notes |
| Enol | O-H stretch | ~3200-2500 (broad) | - | - | Broad due to strong intramolecular hydrogen bonding. |
| C=O stretch | ~1640-1600 | - | - | Lower frequency than a typical ketone due to conjugation and hydrogen bonding. | |
| C=C stretch | ~1580-1540 | - | - | ||
| Diketo | C=O stretch | ~1740 and ~1715 (estimated) | - | - | Expected to show two distinct carbonyl stretching bands for the symmetric and asymmetric stretches. |
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous sample preparation and data acquisition. Below are detailed protocols for key spectroscopic techniques used in the study of this compound tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound to observe the tautomeric equilibrium.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆)
-
NMR tubes (5 mm)
-
Volumetric flask and pipette
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative concentrations of the tautomers, if both are observable.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the respective tautomeric forms.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound to identify the characteristic vibrational modes of the predominant tautomer.
Method 1: KBr Pellet (for solid-state analysis)
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Method 2: Solution-Phase IR
Materials:
-
This compound
-
Anhydrous IR-grade solvent (e.g., chloroform, carbon tetrachloride)
-
Liquid IR cell (e.g., NaCl or KBr plates)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (1-5% w/v) in the chosen solvent.
-
Assemble the liquid IR cell and fill it with the solution.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty IR cell or the cell filled with the pure solvent.
-
Acquire the IR spectrum of the sample solution.
-
Logical Workflow for Tautomer Analysis
The following diagram outlines the logical workflow for the spectroscopic analysis of this compound tautomers.
Caption: Workflow for the spectroscopic analysis of this compound tautomers.
References
A Mechanistic Showdown: Acid-Catalyzed vs. Base-Catalyzed Enolization of 1,3-Cyclopentanedione
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The enolization of β-dicarbonyl compounds is a fundamental transformation in organic chemistry, pivotal to a vast array of synthetic strategies in drug development and materials science. 1,3-Cyclopentanedione, a versatile building block, readily undergoes enolization, a process that can be significantly accelerated by the presence of either an acid or a base catalyst. Understanding the mechanistic nuances and kinetic profiles of these two catalytic pathways is crucial for controlling reaction outcomes and optimizing synthetic protocols. This guide provides a detailed comparison of the acid- and base-catalyzed enolization of this compound, supported by established chemical principles and detailed experimental methodologies for kinetic analysis.
Mechanistic Pathways: A Tale of Two Catalysts
The enolization of this compound proceeds through distinct intermediates depending on the catalytic conditions. In its ground state, this compound exists in equilibrium between its diketo and more stable enol tautomer.[1] The role of the catalyst is to lower the activation energy barrier for the conversion of the keto form to the enol form.
Base-Catalyzed Enolization: The Enolate Intermediate
Under basic conditions, the enolization proceeds via the formation of a resonance-stabilized enolate anion. The pKa of the α-hydrogens of this compound is approximately 5.23, indicating a relatively high acidity for a ketone.[1] This allows for facile deprotonation by a base (B:).
The mechanism involves two key steps:
-
Deprotonation: The base abstracts an acidic α-proton from the carbon atom situated between the two carbonyl groups, forming a resonance-stabilized enolate ion. This is typically the rate-determining step.
-
Protonation: The enolate anion is then protonated, usually by the conjugate acid of the catalyst (BH⁺) or the solvent, to yield the enol tautomer.
Acid-Catalyzed Enolization: The Oxonium Ion Intermediate
In the presence of an acid (HA), the enolization mechanism avoids the formation of a high-energy carbanion. Instead, it proceeds through the protonation of one of the carbonyl oxygen atoms.
The mechanism consists of the following steps:
-
Protonation: A carbonyl oxygen is protonated by the acid catalyst to form a resonance-stabilized oxonium ion. This initial step is typically fast and reversible.
-
Deprotonation: A base (which can be the conjugate base of the acid catalyst, A⁻, or a solvent molecule) removes a proton from the α-carbon. This deprotonation is the rate-determining step and results in the formation of the enol.
Quantitative Comparison of Enolization Rates
| Parameter | Acid-Catalyzed Enolization | Base-Catalyzed Enolization |
| Catalyst | Protic or Lewis acids (e.g., HCl, H₂SO₄, TsOH) | Brønsted or Lewis bases (e.g., NaOH, Et₃N, DBU) |
| Rate-Determining Step | Deprotonation of the α-carbon of the oxonium ion | Deprotonation of the α-carbon of the keto form |
| Key Intermediate | Oxonium ion | Enolate anion |
| Dependence on Catalyst Strength | Rate increases with increasing acid strength (lower pKa of HA). | Rate increases with increasing base strength (higher pKa of the conjugate acid of B:). A Brønsted correlation is expected. |
| Expected Relative Rate | Generally slower than base-catalyzed enolization for a given concentration, as the α-proton of the neutral ketone is less acidic than that of the protonated ketone. | Generally faster than acid-catalyzed enolization due to the high acidity of the α-protons of this compound (pKa ≈ 5.23), facilitating rapid deprotonation. |
Experimental Protocols for Kinetic Analysis
The rates of acid- and base-catalyzed enolization of this compound can be determined experimentally using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Experimental Workflow: Kinetic Analysis of Enolization
Kinetic Analysis by ¹H NMR Spectroscopy
Principle: The keto and enol tautomers of this compound have distinct signals in the ¹H NMR spectrum. The concentration of each tautomer can be determined by integrating the respective signals over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Prepare a stock solution of the acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) catalyst of known concentration.
-
-
NMR Experiment:
-
Equilibrate the NMR spectrometer to the desired temperature.
-
Place a known volume of the this compound stock solution in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Inject a known amount of the catalyst stock solution into the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto (methylene protons, -CH₂-) and enol (vinylic proton, =CH-) forms.
-
Integrate the area of these signals in each spectrum.
-
Calculate the concentration of the keto and enol forms at each time point, assuming the total concentration remains constant.
-
Plot the concentration of the keto form versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (k_obs). The catalytic rate constant can then be determined by dividing k_obs by the catalyst concentration.
-
Kinetic Analysis by UV-Vis Spectroscopy
Principle: The enol form of this compound possesses a conjugated π-system and exhibits a characteristic UV absorption maximum (λ_max) at a longer wavelength than the keto form. The change in absorbance at this λ_max can be used to monitor the formation of the enol.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol).
-
Prepare a stock solution of the acid or base catalyst of known concentration.
-
-
UV-Vis Experiment:
-
Determine the λ_max of the enol form of this compound in the chosen solvent.
-
Place a known volume of the this compound stock solution in a cuvette and place it in a thermostatted spectrophotometer.
-
Record the initial absorbance at the λ_max (t=0).
-
Inject a known amount of the catalyst stock solution into the cuvette, mix rapidly, and immediately start recording the absorbance at the λ_max at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Assuming the reaction goes to completion (or reaches equilibrium where the enol form dominates), the concentration of the enol at any time can be related to the change in absorbance using the Beer-Lambert law.
-
Fit the absorbance vs. time data to the appropriate integrated rate law to determine the observed rate constant (k_obs). The catalytic rate constant can be calculated from k_obs and the catalyst concentration.
-
Conclusion
Both acid and base catalysis provide effective means to accelerate the enolization of this compound, a critical step in its utilization as a synthetic intermediate. The choice between the two catalytic systems will depend on the specific reaction conditions and the compatibility of other functional groups within the molecule. Base catalysis is generally expected to be faster due to the inherent acidity of the α-protons. The provided experimental protocols offer a robust framework for researchers to quantify the kinetics of these important transformations, enabling a more precise control over reaction pathways and the rational design of novel synthetic methodologies.
References
A Comparative Guide to the Biological Activity of 1,3-Cyclopentanedione Derivatives and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1,3-cyclopentanedione derivatives against established drugs in key therapeutic areas: oncology, inflammation, and infectious diseases. The information is compiled from preclinical studies to offer a comprehensive overview of their potential, supported by quantitative data and detailed experimental protocols.
Introduction to this compound Derivatives
The this compound scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide spectrum of biological activities. These derivatives, often referred to as cyclopentenediones (CPDs), have demonstrated promising anti-inflammatory, anticancer, and antimicrobial properties in various in vitro and in vivo models. This guide aims to contextualize these findings by comparing their performance with that of well-established therapeutic agents.
Anticancer Activity: this compound Derivatives vs. Doxorubicin (B1662922)
The cytostatic and cytotoxic potential of this compound derivatives has been explored against several cancer cell lines. While direct comparative studies with the widely used chemotherapeutic agent doxorubicin are limited, this section presents available data to facilitate a preliminary assessment.
Table 1: In Vitro Anticancer Activity of Selected Compounds
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HCT-116 (Colon) | 3.29 | [1] |
| HeLa (Cervical) | 6.75 | [1] | |
| HT-29 (Colon) | 7.56 | [1] | |
| MDA-MB-231 (Breast) | 10.30 | [1] | |
| Doxorubicin | HCT-116 (Colon) | Not specified in this study | |
| HeLa (Cervical) | Not specified in this study | ||
| HT-29 (Colon) | Not specified in this study | ||
| MDA-MB-231 (Breast) | Not specified in this study | ||
| Palbociclib (Reference) | HCT-116 (Colon) | Comparable to 6k | [1] |
| HeLa (Cervical) | Comparable to 6k | [1] | |
| HT-29 (Colon) | Comparable to 6k | [1] | |
| MDA-MB-231 (Breast) | Comparable to 6k | [1] | |
| TX-1918 (Cyclopentenedione derivative) | HepG2 (Liver) | 2.7 | [2] |
| HCT116 (Colon) | 230 | [2] |
Note: Data for doxorubicin and the novel pteridinone derivative were not from a head-to-head study, limiting direct comparison.
Mechanism of Action: A Glimpse into Anticancer Effects
Some this compound derivatives, such as TX-1123, have been shown to act as protein tyrosine kinase inhibitors.[2] This mechanism is distinct from doxorubicin's primary mode of action, which involves DNA intercalation and inhibition of topoisomerase II. The diverse mechanisms of action of these derivatives suggest they may have applications in overcoming resistance to conventional chemotherapies.
Experimental Protocol: Cytotoxicity MTT Assay
The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives or established drugs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
References
Kinetic Analysis of 1,3-Cyclopentanedione Reactions: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, understanding the kinetics of 1,3-cyclopentanedione reactions is crucial for optimizing synthesis, developing novel molecular scaffolds, and predicting reaction outcomes. This guide provides an objective comparison of the kinetic profiles of this compound in two of its most significant transformations: the Michael addition and the aldol (B89426) condensation. By presenting supporting experimental data from analogous systems and detailed methodologies, this document serves as a practical resource for the laboratory.
Introduction to this compound Reactivity
This compound is a versatile synthetic intermediate, largely owing to the acidity of the methylene (B1212753) protons situated between the two carbonyl groups (pKa ≈ 5.23). This acidity facilitates the formation of a resonance-stabilized enolate, which is the key reactive intermediate in a variety of carbon-carbon bond-forming reactions. The reactivity of this compound is also governed by its existence in a tautomeric equilibrium between the diketo and enol forms, with the enol form being significantly populated and often the more reactive species.
This guide will focus on the comparative kinetics of two major reaction pathways for the this compound enolate:
-
Michael Addition: The 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.
-
Aldol Condensation: The nucleophilic addition to a carbonyl group, followed by dehydration.
Comparative Kinetic Data
Direct comparative kinetic studies for various reactions of this compound are not extensively documented in a single source. However, by examining the kinetic data from reactions of structurally similar compounds, we can establish a valuable benchmark for understanding its reactivity. The following tables summarize kinetic data for Michael additions and aldol condensations involving cyclic ketones and related compounds.
Table 1: Kinetic Data for Michael Addition Reactions
| Michael Donor | Michael Acceptor | Catalyst/Solvent | Rate Constant (k) | Reference System |
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | Triethylamine/Benzene | Not specified, but reaction proceeds readily at room temperature | Adapted from Organic Syntheses methodology |
| Thiophenol | Cyclopent-2-enone | Not specified | 0.28 M⁻¹s⁻¹ | Kinetic assessment of Michael addition reactions of α,β-unsaturated carbonyl compounds to thiols |
| Thiophenol | Cyclohex-2-enone | Not specified | 0.04 M⁻¹s⁻¹ | Kinetic assessment of Michael addition reactions of α,β-unsaturated carbonyl compounds to thiols |
Table 2: Kinetic Data for Aldol Condensation Reactions
| Reactant(s) | Catalyst/Solvent | Temperature (°C) | Conversion/Yield | Reference System |
| Cyclopentanone (self-condensation) | SO₃H-APG (acidic clay) | 150 | 85.5% conversion | Solvent-Free Aldol Condensation of Cyclopentanone |
| Cyclopentanone + Valeraldehyde | FeO-MgO | 130 | 66% yield of cross-condensation product | Aldol Condensation of Cyclopentanone with Valeraldehyde |
From the available data, it is evident that the rates of both Michael additions and aldol condensations are highly dependent on the specific substrates, catalysts, and reaction conditions. For Michael additions, the electrophilicity of the Michael acceptor is a key determinant of the reaction rate. In aldol condensations, the catalyst and temperature play a crucial role in both the rate and the selectivity of the reaction.
Reaction Mechanisms and Logical Relationships
The reactivity of this compound in both Michael additions and aldol condensations stems from the formation of a common enolate intermediate. The subsequent reaction pathway is determined by the nature of the electrophile present.
Safety Operating Guide
Proper Disposal of 1,3-Cyclopentanedione: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1,3-Cyclopentanedione, ensuring laboratory safety and environmental responsibility.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a common reagent in synthetic organic chemistry. Adherence to these guidelines is essential to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The toxicological properties of this material have not been fully investigated[1][2].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[2][3] In case of dust generation, respiratory protection may be necessary.[2]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.[1]
-
Spill Management: In the event of a spill, immediately clean it up by sweeping or vacuuming the material into a suitable disposal container.[1][3] Avoid generating dust.[1][2] After the material has been collected, wash the spill site.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[2] While not explicitly listed as a hazardous waste under RCRA P-Series or U-Series, it is the responsibility of the chemical waste generator to determine if the waste is hazardous.[1]
-
Waste Characterization: Treat all unused or contaminated this compound as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.
-
Containerization:
-
Place the solid this compound waste into a designated, compatible, and leak-proof container.[4] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[5] Abbreviations and chemical formulas are not permissible on the primary label.[5]
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste storage area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][3]
-
Secondary containment should be used to prevent the spread of material in case of a leak.[4]
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[5]
-
Provide them with a complete and accurate description of the waste.
-
-
Prohibited Disposal Methods:
Summary of Key Data
For quick reference, the following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value |
| Appearance | Beige to light purple powder[1] |
| Molecular Formula | C₅H₆O₂ |
| Melting Point | 148 - 153 °C[3][6] |
| Stability | Stable under normal temperatures and pressures[1] |
| Incompatibilities | Reducing agents, strong bases, strong oxidizing agents[1][3] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, irritating and toxic fumes and gases[1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. georganics.sk [georganics.sk]
- 3. fishersci.com [fishersci.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 1,3-Cyclopentanedione
This document provides immediate safety protocols, operational guidance, and disposal plans for the handling of 1,3-Cyclopentanedione in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a beige to light purple powder.[1] While not classified as a dangerous substance according to GHS, its toxicological properties have not been fully investigated.[2] It may cause eye, skin, and respiratory tract irritation.[1] Therefore, appropriate PPE is mandatory to prevent direct contact and inhalation.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications |
| Eye and Face | Chemical safety goggles or eyeglasses | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][4] |
| Skin | Chemical-resistant gloves | Appropriate protective gloves to prevent skin exposure.[1][2] |
| Body | Laboratory coat or appropriate protective clothing | To prevent skin exposure.[1][2] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if ventilation is inadequate or if irritation is experienced.[1] A type N95 (US) respirator is also suggested.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Pre-Handling Checklist:
-
Ensure safety data sheets (SDS) are readily available.[6]
-
Locate and verify the functionality of the nearest safety shower and eye wash station.[2]
-
Ensure the work area, preferably a fume hood, is clean and uncluttered.[9]
Weighing and Dispensing:
-
Transporting: When moving the chemical container, place it in a leak-proof secondary container.[6]
-
Dispensing: Use a designated, clean weighing vessel (e.g., weighing paper or a beaker).[10] Never weigh chemicals directly on the balance pan.[10] To avoid contamination, do not insert spatulas into the stock bottle; instead, gently tap the container to dispense the powder.[10]
-
Mixing: When creating a solution, add the solid this compound to the liquid in small portions.[7]
Post-Handling:
-
Tightly close the container after use.[1]
-
Wash hands and any exposed skin thoroughly with soap and water.[1][2]
-
Clean the work area and any equipment used.
Table 2: Storage and Incompatible Materials
| Parameter | Guideline |
| Storage Conditions | Store in a tightly closed container in a cool, dry, well-ventilated area.[1] Refrigeration is recommended (2-8°C or below 4°C/39°F).[1][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and reducing agents.[1][3] |
Emergency and Disposal Plan
Accidental Exposure
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[1] |
Spills and Leaks
-
Immediate Action: Alert personnel in the vicinity.[7]
-
Containment: For small spills, use a vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1]
-
Ventilation: Ensure adequate ventilation in the spill area.[1]
-
Decontamination: After material pickup is complete, wash the spill site.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in a manner consistent with federal, state, and local regulations.[2] Do not dispose of down the sink unless explicitly permitted by your institution's waste management guidelines.[7][9] Solid chemical waste should generally be placed in designated, labeled waste containers.[7]
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. georganics.sk [georganics.sk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,3-环戊二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 7. Laboratory Safety Management [delloyd.50megs.com]
- 8. saffronchemicals.com [saffronchemicals.com]
- 9. cerritos.edu [cerritos.edu]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
